molecular formula C8H9ClN2O2 B1599826 2-Chloro-N-methoxy-N-methylnicotinamide CAS No. 488149-34-4

2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1599826
CAS No.: 488149-34-4
M. Wt: 200.62 g/mol
InChI Key: KGZJITSOJPZKSG-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJITSOJPZKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437037
Record name 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488149-34-4
Record name 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-N-methoxy-N-methylnicotinamide, a key chemical intermediate. This compound belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides. The unique stability and reactivity of the Weinreb amide functional group make it an invaluable tool in modern organic synthesis, particularly for the controlled formation of ketones and aldehydes from organometallic reagents.[1][2][3] This document details a reliable synthetic protocol, explains the mechanistic principles behind the methodology, and outlines a rigorous analytical workflow for structural confirmation and purity assessment.

Introduction: The Strategic Importance of Weinreb Amides

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational challenge. While powerful, organometallic reagents like Grignard or organolithium reagents often suffer from over-addition when reacting with traditional acylating agents such as esters or acid chlorides, leading to undesired tertiary alcohol byproducts. The Weinreb-Nahm amide was developed to circumvent this critical issue.[2]

The N-methoxy-N-methylamide functionality reacts with organometallic nucleophiles to form a stable, metal-chelated tetrahedral intermediate.[3][4] This intermediate resists further nucleophilic attack and does not collapse to the ketone until acidic workup, thus cleanly providing the desired product.[1][3] When this versatile functional group is incorporated into a nicotinamide scaffold—a privileged structure in medicinal chemistry known for its presence in numerous bioactive compounds—the resulting molecule, this compound, becomes a highly valuable building block for the synthesis of complex pharmaceutical targets.[5]

This guide offers an expert-level walkthrough of its preparation and validation, designed to be a self-validating system for researchers in the field.

Synthesis: From Carboxylic Acid to Weinreb Amide

The synthesis of this compound is fundamentally an amidation reaction. The core transformation involves forming an amide bond between the precursor, 2-chloronicotinic acid, and N,O-dimethylhydroxylamine. Due to the low reactivity of a free carboxylic acid, it must first be activated to facilitate the nucleophilic attack by the amine.

Synthetic Strategy Overview

The most robust and widely adopted strategy involves a two-step, one-pot procedure: the activation of the carboxylic acid to an acid chloride, followed by immediate reaction with N,O-dimethylhydroxylamine.

G cluster_0 Synthesis Workflow Start 2-Chloronicotinic Acid Activation Activation (e.g., SOCl₂) Start->Activation Step 1 Intermediate 2-Chloronicotinoyl Chloride (in situ) Activation->Intermediate Amidation Amidation with Me(MeO)NH·HCl, Base Intermediate->Amidation Step 2 Product 2-Chloro-N-methoxy-N- methylnicotinamide Amidation->Product

Caption: High-level workflow for the synthesis of the target Weinreb amide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is included to address specific chemical challenges, ensuring a high-purity final product.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Activation of 2-Chloronicotinic Acid

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Causality Explanation: Thionyl chloride is a highly effective reagent for converting the carboxylic acid's hydroxyl group into a chlorosulfite leaving group, which then undergoes internal nucleophilic attack by chloride to form the highly electrophilic acyl chloride. An excess ensures the complete conversion of the starting material.

  • Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (in vacuo). This step is critical and should be performed in a well-ventilated fume hood. The crude 2-chloronicotinoyl chloride is a moisture-sensitive intermediate and is typically used immediately without further purification.

Step 2: Amidation with N,O-Dimethylhydroxylamine

  • Dissolve the crude 2-chloronicotinoyl chloride from the previous step in anhydrous DCM or THF.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in the same anhydrous solvent.

  • Cool both mixtures to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the amine suspension.

    • Causality Explanation: A full equivalent of base is required to neutralize the hydrochloride salt, liberating the free N,O-dimethylhydroxylamine nucleophile. A second equivalent is necessary to scavenge the HCl byproduct generated during the amidation reaction, driving the equilibrium towards the product.[3]

  • Transfer the activated amine solution dropwise to the cold acyl chloride solution via cannula or dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine).

    • Saturated NaHCO₃ (to remove any unreacted 2-chloronicotinic acid).

    • Brine (to reduce the solubility of organic material in the aqueous phase and aid layer separation).[6]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Underlying Reaction Mechanism

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Nucleophilic Acyl Substitution AcylChloride 2-Chloronicotinoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Amine Amine N,O-Dimethyl- hydroxylamine Product Weinreb Amide + HCl Tetrahedral->Product - Cl⁻

Caption: The nucleophilic acyl substitution mechanism for Weinreb amide formation.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

G Product Synthesized Product Structure Structural Confirmation Product->Structure Purity Purity Assessment Product->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR HPLC HPLC Purity->HPLC TLC TLC Purity->TLC

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique confirms the presence and connectivity of protons. Expected signals for this compound include distinct resonances for the three aromatic protons on the pyridine ring (typically between 7.5-8.5 ppm), a singlet for the N-methoxy protons (~3.3-3.5 ppm), and a singlet for the N-methyl protons.[7]

    • ¹³C NMR: This provides information about the carbon skeleton. A key signal is the amide carbonyl carbon, which resonates downfield (around 150-180 ppm).[8] Signals for the aromatic carbons and the two distinct methyl carbons will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The compound C₈H₉ClN₂O₂ has an exact mass of approximately 200.0353.[9] A crucial diagnostic feature is the isotopic pattern of the chlorine atom, which will produce two major peaks ([M]+ and [M+2]+) with a relative intensity ratio of roughly 3:1.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1640-1690 cm⁻¹.[8]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[10] A reverse-phase C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection (e.g., at 254 nm) is typically employed. The purity is calculated from the area percentage of the main product peak. A purity level of >95% is generally required for subsequent applications.[7]

Summary of Physicochemical Properties
PropertyDataSource
Molecular Formula C₈H₉ClN₂O₂[9]
Molecular Weight 200.62 g/mol [9]
Appearance White to off-white solidTypical
Solubility Soluble in DCM, EtOAc, THF; Poorly soluble in water (0.24 g/L)[9]
¹H NMR (CDCl₃) Aromatic H's (~7.5-8.5 ppm), N-OCH₃ (~3.5 ppm), N-CH₃ (~3.3 ppm)Expected
¹³C NMR (CDCl₃) C=O (~165 ppm), Aromatic C's, N-OCH₃, N-CH₃Expected
IR (KBr/ATR) C=O stretch: ~1660 cm⁻¹Expected
Storage Refrigerated (2-8°C) or at -20°C, under inert atmosphere[7][9]

Conclusion

The synthesis of this compound via the acyl chloride method is a reliable and scalable process. The inherent stability and controlled reactivity of the Weinreb amide functional group make this compound a strategically important intermediate for drug discovery and development. By following the detailed protocol and employing the comprehensive characterization techniques outlined in this guide, researchers can confidently prepare and validate this key building block for advanced synthetic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a thorough exploration of 2-Chloro-N-methoxy-N-methylnicotinamide, a compound of interest within the broader class of nicotinamide derivatives.

Core Molecular Attributes

The foundational information for this compound provides a crucial starting point for any scientific investigation. These identifiers are essential for accurate record-keeping, database searches, and regulatory submissions.

PropertyValueSource(s)
IUPAC Name 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide[1]
CAS Number 488149-34-4[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
Canonical SMILES CN(C(=O)C1=C(N=CC=C1)Cl)OC[1]
InChI Key KGZJITSOJPZKSG-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the molecular structure of this compound, generated to provide a clear visualization of its constituent atoms and their connectivity.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties: A Starting Point for Experimental Design

The following table summarizes the physicochemical properties of this compound that are primarily derived from computational models and supplier data. While these predictions are valuable for initial assessments, they must be confirmed through rigorous experimental validation.

PropertyPredicted/Reported ValueSignificance in Drug Development
Physical Form SolidImpacts handling, formulation (e.g., solid dosage forms), and dissolution.
Solubility Very slightly soluble (0.24 g/L at 25°C)A critical factor for bioavailability. Poor aqueous solubility can be a major hurdle in drug development, affecting absorption.[1]
pKa -1.51 ± 0.10The predicted highly acidic pKa suggests the pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the chlorine atom. This influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[1]
Storage RefrigeratedIndicates potential for thermal degradation or instability at room temperature.[1]

Synthetic Strategy: The Weinreb Amide Approach

The logical synthetic pathway would involve two key steps:

  • Activation of the Carboxylic Acid: 2-Chloronicotinic acid would first be converted to a more reactive acyl donor. A standard and effective method is the formation of the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Bond Formation: The resulting 2-chloronicotinoyl chloride would then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

The following diagram illustrates this proposed synthetic workflow.

Synthesis_Workflow Start 2-Chloronicotinic Acid Step1 Activation with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-Chloronicotinoyl Chloride Step1->Intermediate Step2 Amide Formation Intermediate->Step2 Reagent N,O-Dimethylhydroxylamine Hydrochloride & Base Reagent->Step2 Product 2-Chloro-N-methoxy- N-methylnicotinamide Step2->Product

Caption: Proposed Synthesis of this compound.

Recommended Experimental Characterization: A Roadmap to Scientific Integrity

To establish a comprehensive and reliable physicochemical profile for this compound, a series of well-defined experiments are necessary. The following outlines a recommended course of action, grounded in standard pharmaceutical development practices.

Purity Determination: The Foundation of Accurate Measurement

Before any physicochemical properties are determined, the purity of the synthesized compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of any potential impurities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the pyridine ring, a wavelength of approximately 260 nm should be effective.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total peak area.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the aromatic protons on the pyridine ring and the methyl and methoxy protons of the Weinreb amide.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O stretch of the amide and the C-Cl bond.

Determination of Key Physical Properties
  • Melting Point: A sharp melting point is a good indicator of purity. This should be determined using a calibrated melting point apparatus.

  • Solubility: Experimental determination of solubility in various media (e.g., water, phosphate-buffered saline at different pH values, organic solvents) is crucial. The shake-flask method is a common and reliable technique.

  • pKa Determination: Potentiometric titration or UV-spectrophotometric methods can be used to experimentally determine the pKa of the pyridine nitrogen.

The following diagram outlines the logical workflow for the comprehensive characterization of this compound.

Characterization_Workflow Synthesis Synthesized Compound Purity Purity Assessment (HPLC) Synthesis->Purity Structure Structural Elucidation Purity->Structure Physical Physical Property Determination Purity->Physical NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR Infrared Spectroscopy Structure->IR Final Comprehensive Physicochemical Profile NMR->Final MS->Final IR->Final MP Melting Point Physical->MP Solubility Solubility Studies Physical->Solubility pKa pKa Determination Physical->pKa MP->Final Solubility->Final pKa->Final

Caption: Experimental Workflow for Physicochemical Characterization.

Concluding Remarks and Future Directions

This compound presents as a molecule with significant potential, warranting a thorough investigation of its physicochemical properties. This guide has consolidated the currently available information and, more importantly, has laid out a clear and scientifically rigorous path for its complete experimental characterization. For researchers and drug development professionals, the execution of these proposed studies is a critical next step. The resulting data will not only provide a comprehensive understanding of this specific molecule but will also contribute valuable knowledge to the broader field of medicinal chemistry, ultimately enabling more informed decisions in the pursuit of novel therapeutics.

References

Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 2-Chloro-N-methoxy-N-methylnicotinamide

In the landscape of modern pharmaceutical and agrochemical synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. This compound, a specialized derivative of nicotinic acid, represents a key intermediate engineered for this purpose. Its chemical identity is defined by the presence of a Weinreb amide functional group, formally an N-methoxy-N-methylamide.

The Weinreb amide is not merely another amide; it is a sophisticated synthetic tool that allows for the conversion of a carboxylic acid derivative into a ketone or an aldehyde with high fidelity.[1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup. This controlled reactivity makes this compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel bioactive compounds.

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of this important building block. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive characterization. This approach is designed to equip researchers with the knowledge to confidently synthesize and identify this compound and similar structures in a laboratory setting.

Synthesis and Experimental Protocols

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 2-chloronicotinic acid. The procedure involves the formation of a more reactive acylating agent, typically an acid chloride, followed by reaction with N,O-dimethylhydroxylamine.

Experimental Protocol: Synthesis of this compound
  • Activation of 2-Chloronicotinic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid (1.0 eq).

    • Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

    • Expert Insight: The use of oxalyl chloride is advantageous as its byproducts are gaseous, simplifying purification. The DMF catalyst is essential for the formation of the reactive Vilsmeier reagent in situ.

  • Formation of the Weinreb Amide:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.5 eq), dropwise.

    • Slowly add the solution of 2-chloronicotinoyl chloride from step 1 to the N,O-dimethylhydroxylamine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Trustworthiness: The use of excess base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the amidation reaction, driving the equilibrium towards the product.

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid or oil.

Workflow for Synthesis

G cluster_activation Step 1: Acid Activation cluster_amide_formation Step 2: Amide Formation 2-Chloronicotinic_Acid 2-Chloronicotinic_Acid Oxalyl_Chloride_DMF Oxalyl Chloride, cat. DMF 2-Chloronicotinic_Acid->Oxalyl_Chloride_DMF DCM, 0°C to RT 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl_Chloride Oxalyl_Chloride_DMF->2-Chloronicotinoyl_Chloride Hydroxylamine N,O-Dimethylhydroxylamine HCl + Base Amidation Amidation 2-Chloronicotinoyl_Chloride->Amidation DCM, 0°C to RT Hydroxylamine->Amidation Product 2-Chloro-N-methoxy- N-methylnicotinamide Amidation->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis and Data Interpretation

The following sections detail the predicted spectral data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl groups of the Weinreb amide.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.55dd (J ≈ 4.8, 1.8 Hz)1HH6The proton ortho to the pyridine nitrogen is deshielded and shows coupling to H5 and H4.
~7.80dd (J ≈ 7.6, 1.8 Hz)1HH4The proton ortho to the chloro group is deshielded and shows coupling to H5 and H6.
~7.40dd (J ≈ 7.6, 4.8 Hz)1HH5The proton meta to both the nitrogen and chloro group, showing coupling to H4 and H6.
~3.75s3HN-OCH₃The methoxy protons are typically found in this region, appearing as a sharp singlet.
~3.35s3HN-CH₃The N-methyl protons are also a sharp singlet, slightly upfield from the methoxy group.
  • Solvent: CDCl₃

  • Reference: TMS (δ 0.00)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167.0C=OThe carbonyl carbon of the Weinreb amide is expected in this region.
~152.0C2The carbon bearing the chlorine atom is significantly deshielded.
~149.5C6The carbon ortho to the pyridine nitrogen is deshielded.
~138.0C4Aromatic CH carbon.
~127.0C3The carbon attached to the amide group.
~123.0C5Aromatic CH carbon.
~61.5N-OCH₃The methoxy carbon is characteristic of Weinreb amides.
~34.0N-CH₃The N-methyl carbon, often broader due to restricted rotation.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1670StrongC=O StretchThis is a characteristic strong absorption for a tertiary amide (Weinreb amide).
~1580, 1450MediumC=C, C=N StretchAromatic ring vibrations of the pyridine moiety.
~1180MediumC-N StretchStretching vibration of the amide C-N bond.
~1020MediumN-O StretchCharacteristic stretch for the N-methoxy group.
~780StrongC-Cl StretchAbsorption for the carbon-chlorine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z ValueInterpretationRationale
200/202[M]⁺, Molecular IonThe presence of a ~3:1 ratio for the M and M+2 peaks is the characteristic isotopic signature of one chlorine atom.
172/174[M - CO]⁺Loss of carbon monoxide is a common fragmentation pathway for aromatic carbonyls.
141[M - N(OCH₃)CH₃]⁺Cleavage of the amide bond to form the 2-chloronicotinoyl cation.
111/113[C₅H₃NCl]⁺Further fragmentation of the pyridine ring.
59[N(OCH₃)CH₃]⁺The fragment corresponding to the N,O-dimethylhydroxylamine portion.

Predicted Mass Spectrum Fragmentation

G MolIon [M]⁺ m/z 200/202 Frag1 [M - CO]⁺ m/z 172/174 MolIon->Frag1 - CO Frag2 [M - N(OCH₃)CH₃]⁺ m/z 141 MolIon->Frag2 - •N(OCH₃)CH₃ Frag4 [N(OCH₃)CH₃]⁺ m/z 59 MolIon->Frag4 Amide Cleavage Frag3 [C₅H₃NCl]⁺ m/z 111/113 Frag2->Frag3 - CO

References

CAS number of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylnicotinamide (CAS: 488149-34-4)

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure uniquely combines a reactive 2-chloropyridine ring with a Weinreb amide moiety, establishing it as a versatile synthetic intermediate. This guide provides an in-depth analysis of its chemical properties, the mechanistic principles behind its utility, detailed synthetic protocols, and its applications in the broader context of drug discovery and medicinal chemistry. By leveraging the stability and controlled reactivity of the Weinreb amide and the potential for diversification at the 2-position of the pyridine ring, researchers can access a wide array of complex molecular architectures.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS Number: 488149-34-4) is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis.[1][2][3] Its utility stems from the strategic placement of two key functional groups: an N-methoxy-N-methylamide (commonly known as a Weinreb amide) and a chlorine atom on the pyridine core. This combination provides a powerful platform for constructing complex molecules, including novel pharmaceutical candidates and agrochemicals.[2][4][5]

The introduction of a halogen atom, such as chlorine, onto the nicotinamide scaffold significantly alters the molecule's electronic properties, influencing its reactivity and potential interactions with biological targets.[2] When paired with the Weinreb amide, a functional group renowned for its role in the controlled synthesis of ketones and aldehydes, the result is a highly adaptable chemical intermediate.[2][6]

Chemical Identity and Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 488149-34-4[1][3]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
Appearance Solid[7][8]
Solubility Very slightly soluble (0.24 g/L at 25°C)[1]
Storage Refrigerated[1]
Synonyms This compound[1]

The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis

The N-methoxy-N-methylamide functional group is a cornerstone of modern organic synthesis, primarily due to its ability to act as a stable and effective acylating agent.[2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this functionality was developed to overcome a persistent challenge in organic chemistry: the over-addition of organometallic reagents to carboxylic acid derivatives during ketone synthesis.[2][6]

Mechanistic Insight: Preventing Over-addition

The direct conversion of carboxylic acid derivatives like acid chlorides or esters to ketones using potent nucleophiles such as organolithium or Grignard reagents is often plagued by low yields.[6] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The Weinreb amide elegantly solves this problem. When an organometallic reagent adds to the Weinreb amide, it does not immediately collapse to a ketone. Instead, it forms a stable, five-membered cyclic tetrahedral intermediate, chelated by the N-methoxy group.[6] This intermediate is stable under the reaction conditions and does not react further with excess organometallic reagent. Upon aqueous workup, the chelated intermediate hydrolyzes to cleanly afford the desired ketone (or aldehyde, if a hydride reagent is used).[6][9] This controlled reactivity is the primary reason for the widespread adoption of Weinreb amides in complex molecule synthesis.[9]

G cluster_reagents Reactants Weinreb_Amide Weinreb Amide (R-CO-N(OMe)Me) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Nucleophilic Addition Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Workup Aqueous Workup Tetrahedral_Intermediate->Workup Ketone Ketone (R-CO-R') Workup->Ketone Hydrolysis G cluster_diversification Points of Diversification Core 2-Chloro-N-methoxy- N-methylnicotinamide Site1 Weinreb Amide (Ketone/Aldehyde Synthesis) Core->Site1 Site2 2-Chloro Position (Cross-Coupling Reactions) Core->Site2 Products Diverse Library of Substituted Pyridines Site1->Products Reaction with Organometallics Site2->Products Suzuki, Heck, Buchwald-Hartwig, etc.

References

molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylnicotinamide: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. We delve into the significance of its chemical structure, particularly the Weinreb amide functionality, which imparts unique reactivity crucial for controlled ketone synthesis. This guide furnishes a validated, step-by-step protocol for its synthesis via the Weinreb amidation process, discusses methods for its analytical characterization, and explores its applications in drug discovery. The content is structured to provide not only technical data but also field-proven insights into the causality behind its synthetic utility, ensuring a robust and self-validating framework for researchers.

Compound Identification and Core Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a chloro group at the 2-position and an N-methoxy-N-methylamide (Weinreb amide) at the 3-position makes it a versatile building block in the synthesis of complex molecules.[1] Its unique structure allows for selective transformations, particularly in the formation of carbon-carbon bonds.[2]

The accurate determination of its molecular weight is foundational for all stoichiometric calculations in synthesis and for definitive analytical characterization. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 488149-34-4[3][4]
Molecular Formula C₈H₉ClN₂O₂[3]
Molecular Weight 200.62 g/mol [4]
Monoisotopic Mass 200.0352552 Da[3]
Melting Point 85-87 °C[4]
Boiling Point 365.1 ± 27.0 °C (Predicted)[4]
Density 1.283 ± 0.06 g/cm³ (Predicted)[4]
Solubility Very slightly soluble (0.24 g/L at 25 °C)[3]
Storage Refrigerated[3]

The Significance of the Weinreb Amide Functionality

The N-methoxy-N-methylamide group, commonly known as the "Weinreb amide," is a cornerstone of modern organic synthesis.[2][5] Its primary significance lies in its controlled reaction with potent organometallic reagents (e.g., Grignard or organolithium reagents).[2][6]

Causality of Controlled Reactivity: Unlike other acylating agents like esters or acid chlorides, which often undergo over-addition with organometallics to yield tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone stage.[5] This selectivity is attributed to the formation of a highly stable, metal-chelated tetrahedral intermediate.[2] This intermediate is stable enough to prevent collapse and subsequent reaction with a second equivalent of the organometallic reagent until an acidic workup is performed.[2] This unique stability makes the Weinreb amide an invaluable tool for the high-yield synthesis of ketones and aldehydes (via reduction), which are crucial intermediates for more complex molecules and active pharmaceutical ingredients (APIs).[2][5]

G cluster_reagents Reactants cluster_products Products RMgX Organometallic Reagent (e.g., Grignard) Intermediate Stable Chelated Tetrahedral Intermediate RMgX->Intermediate Nucleophilic Addition Weinreb Weinreb Amide (R'-CON(OMe)Me) Weinreb->Intermediate Ketone Ketone (R'-COR) Alcohol Tertiary Alcohol (Over-addition Product) Intermediate->Alcohol Over-addition (Prevented) Workup Aqueous Workup Intermediate->Workup Stable to further attack Workup->Ketone Protonolysis

Caption: Mechanism of Weinreb Ketone Synthesis.

Synthesis and Methodologies

The synthesis of this compound typically involves the conversion of a carboxylic acid derivative, such as an acid chloride, into the corresponding Weinreb amide.[2][5] This is a widely practiced and reliable method in organic synthesis.[2]

Experimental Protocol: Weinreb Amidation of 2-Chloronicotinoyl Chloride

This protocol describes the synthesis starting from the corresponding acid chloride. The causality for this choice is the high reactivity of the acid chloride, which facilitates a clean and efficient reaction with N,O-dimethylhydroxylamine.

Materials:

  • 2-Chloronicotinoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or other suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pyridine (approximately 2.2 equivalents) to the mixture with stirring. The base neutralizes the HCl salt, liberating the free amine required for the reaction.

  • Acyl Chloride Addition: Dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution from Step 2. Maintaining a low temperature is critical to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize any excess acid and pyridine hydrochloride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

G Start Start: 2-Chloronicotinoyl Chloride & N,O-Dimethylhydroxylamine HCl Amidation Step 1: Weinreb Amidation (DCM, Pyridine, 0°C to RT) Start->Amidation Workup Step 2: Aqueous Workup (NaHCO₃, Extraction) Amidation->Workup Purification Step 3: Purification (Column Chromatography) Workup->Purification Final Product: 2-Chloro-N-methoxy- N-methylnicotinamide Purification->Final Characterization Step 4: Analytical Characterization (NMR, MS, etc.) Final->Characterization

Caption: Synthesis and Validation Workflow.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, purity, and molecular weight of the target compound.

  • Mass Spectrometry (MS): This is the most direct technique for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₉ClN₂O₂. The expected monoisotopic mass is approximately 200.0353 Da.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra will show characteristic peaks for the aromatic protons on the pyridine ring and the distinct signals for the N-methoxy and N-methyl groups, confirming the connectivity.

  • Melting Point Analysis: A sharp melting point within the expected range (85-87 °C) is a strong indicator of high purity.[4]

Applications in Research and Development

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes and therapeutic agents.[2] Derivatives of nicotinamide are explored for a wide range of biological activities.[7][8]

  • Pharmaceutical Intermediates: this compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1][9][10] The chloro and Weinreb amide groups serve as versatile chemical handles for introducing further diversity through cross-coupling reactions and nucleophilic additions, respectively.[9]

  • Drug Discovery: The ability to easily convert the Weinreb amide into a ketone allows for the construction of compound libraries targeting various biological pathways, including kinase inhibition.[9] The chloro and methoxy groups themselves can play significant roles in modulating a molecule's pharmacokinetic properties and binding interactions.[11]

  • Agrochemical Research: Halogenated nicotinamide derivatives have also found applications in the development of agrochemicals, such as herbicides and fungicides.[1][2]

References

Stability and Storage of 2-Chloro-N-methoxy-N-methylnicotinamide: A Guide to Ensuring Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Chloro-N-methoxy-N-methylnicotinamide is a specialized chemical intermediate, valued in organic synthesis for its dual functionality: a reactive 2-chloropyridine ring and a Weinreb amide group. The Weinreb amide (N-methoxy-N-methylamide) functionality is particularly significant as it allows for the controlled formation of ketones from organometallic reagents without the common issue of over-addition to form tertiary alcohols[1]. This property makes it a valuable building block in the synthesis of complex pharmaceutical compounds. However, the very features that make this molecule synthetically useful also present potential stability challenges. Understanding and controlling these liabilities through proper storage and handling is paramount to ensuring the reliability of experimental outcomes, the purity of subsequent synthetic products, and the overall integrity of research and drug development programs.

This guide provides a comprehensive analysis of the stability profile of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles that govern its stability. We will explore the potential degradation pathways based on the chemical nature of its constituent functional groups—the 2-chloropyridine moiety and the Weinreb amide. Furthermore, this document outlines a detailed, field-proven protocol for conducting a comprehensive forced degradation study, enabling researchers to validate storage conditions and develop robust, stability-indicating analytical methods.

Recommended Storage Conditions: A First Line of Defense

Commercial suppliers of this compound provide general storage guidance based on their internal stability assessments. While these recommendations are a crucial starting point, long-term storage or use in multi-step syntheses may require more stringent conditions. The data from various suppliers consistently points towards refrigerated and controlled environments.

Parameter Recommendation Rationale Source(s)
Temperature Refrigerated (2-8 °C)To slow down potential hydrolytic and thermal degradation pathways.[2][3]
Frozen (-20 °C) for Long-TermRecommended for analogous compounds to significantly minimize degradation over extended periods.[4]
Atmosphere Store in a tightly sealed container.To prevent exposure to atmospheric moisture, which can initiate hydrolysis.[4]
Consider storage under an inert gas (e.g., Argon, Nitrogen).To protect against oxidative degradation and moisture.
Light Protect from light.The 2-chloropyridine ring system is susceptible to photodegradation.[2][5]
Environment Store in a dry, well-ventilated place.To minimize contact with ambient humidity and reactive atmospheric components.

The Chemical Stability Profile: Understanding Potential Degradation Pathways

The stability of this compound is dictated by the chemical liabilities of its two primary functional domains: the Weinreb amide and the 2-chloropyridine ring. A proactive understanding of these potential failure modes is essential for predicting and preventing degradation.

The Weinreb Amide Moiety: A Target for Hydrolysis

The N-methoxy-N-methylamide group is celebrated for its stability against strong nucleophiles like Grignard and organolithium reagents, a property attributed to the formation of a stable chelated tetrahedral intermediate[6]. However, this stability is not absolute. The amide bond is inherently susceptible to hydrolysis, which would cleave the molecule to form 2-chloronicotinic acid and N,O-dimethylhydroxylamine.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate water, generating a more potent hydroxide nucleophile that can directly attack the carbonyl carbon.

  • Causality: While robust in many synthetic contexts, exposure to acidic or basic aqueous conditions during workups, chromatography, or improper storage (e.g., in the presence of acidic or basic impurities) can lead to the degradation of the Weinreb amide. There are documented methods for the intentional hydrolysis of Weinreb amides to their corresponding carboxylic acids, underscoring this liability[7].

The 2-Chloropyridine Ring: A Locus of Reactivity

The pyridine ring, substituted with an electron-withdrawing chlorine atom at the 2-position, presents several potential degradation routes.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. Water, acting as a nucleophile (particularly at non-neutral pH or elevated temperatures), can displace the chloride to form 2-hydroxy-N-methoxy-N-methylnicotinamide. This is a common degradation pathway for many 2-halopyridine derivatives[8].

  • Photodegradation: Aromatic systems, especially halogenated ones, are often light-sensitive. Studies on 2-chloropyridine have shown that it undergoes photodegradation in aqueous solutions when exposed to UV light, leading to a complex mixture of intermediate products[2][5]. This underscores the critical need to protect the compound from light.

  • N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide. While this may require specific oxidizing conditions, it is a known transformation for pyridines[4][8].

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photolytic Degradation cluster_oxidation Oxidative Degradation main 2-Chloro-N-methoxy- N-methylnicotinamide hydrolysis_amide 2-Chloronicotinic Acid + N,O-Dimethylhydroxylamine main->hydrolysis_amide Amide Hydrolysis (Acid/Base, H₂O) hydrolysis_snar 2-Hydroxy-N-methoxy- N-methylnicotinamide main->hydrolysis_snar SNAr (H₂O, Heat) photo Complex Mixture of Photoproducts main->photo Photolysis (UV Light) oxidation 2-Chloro-N-methoxy- N-methylnicotinamide N-oxide main->oxidation Oxidation

Caption: Potential degradation pathways of this compound.

A Self-Validating System: Protocol for a Comprehensive Forced Degradation Study

To definitively establish the stability profile of this compound and develop a truly stability-indicating analytical method, a forced degradation (or stress testing) study is required. This is a standard practice in pharmaceutical development and provides invaluable insights into the molecule's intrinsic stability[1][9][10]. The goal is to induce partial degradation (typically 5-20%) to generate and identify potential degradation products without destroying the molecule entirely[11].

Experimental Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradants.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV/PDA system (or HPLC-MS for peak identification)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60 °C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, 8, and 12 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Keep at 60 °C. Withdraw samples at 2, 6, 12, and 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 6, 12, and 24 hours.

    • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial in an oven at 80 °C. Withdraw samples at 1, 3, and 7 days. Dissolve in the stock solution solvent for analysis.

    • Thermal Degradation (Solution): Keep an aliquot of the stock solution at 60 °C, protected from light. Withdraw samples at 1, 3, and 7 days.

    • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Section 5.0).

G cluster_stress Apply Stress Conditions (Parallel) cluster_data Data Evaluation start Prepare Stock Solution (1 mg/mL in ACN/H₂O) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base neutral Neutral (H₂O, 60°C) start->neutral oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_val Confirm Method Specificity analysis->method_val storage Refine Storage Conditions analysis->storage

Caption: Experimental workflow for the forced degradation study.

Proposed Stability-Indicating Analytical Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of purity and stability. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV-Vis Photodiode Array (PDA) detection is the standard approach.

Parameter Suggested Starting Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA broad gradient is a good starting point to elute both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA at 254 nm and 270 nmThe pyridine ring should have strong absorbance in this region. PDA allows for peak purity analysis.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.

Method Validation: The specificity of this method must be confirmed by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak of this compound.

Conclusion

While this compound is a robust synthetic intermediate, its chemical structure contains inherent liabilities. The Weinreb amide is susceptible to hydrolysis under acidic or basic conditions, and the 2-chloropyridine ring is prone to nucleophilic substitution, photodegradation, and N-oxidation. Adherence to recommended storage conditions—refrigeration, protection from light, and exclusion of moisture—is the essential first step in preserving its integrity. For applications requiring the highest assurance of purity and stability, the implementation of a systematic forced degradation study, as outlined in this guide, is the authoritative approach. This provides not only a deeper understanding of the molecule's behavior but also the foundation for developing validated, stability-indicating analytical methods, thereby ensuring the trustworthiness and reproducibility of scientific results.

References

solubility of 2-Chloro-N-methoxy-N-methylnicotinamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-N-methoxy-N-methylnicotinamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

The journey of a novel chemical entity from synthesis to application is paved with critical physicochemical characterizations. Among these, solubility stands as a cornerstone parameter, profoundly influencing reaction kinetics, purification strategies, and, in the pharmaceutical realm, bioavailability and formulation development. This guide focuses on this compound, a compound of interest in contemporary chemical synthesis. While specific solubility data for this molecule is not extensively published, this document serves as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing the theoretical underpinnings and practical, field-tested protocols to determine its solubility profile in a range of relevant organic solvents. By following the principles and procedures outlined herein, research teams can generate reliable and reproducible solubility data, forming a robust foundation for subsequent development and application.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step energetic cycle, a principle well-established in physical chemistry.

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent Cavity Formation: Energy is expended to create a void within the solvent to accommodate the solute molecule.

  • Solvation Energy Release: Energy is released as the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of the solution dictates whether the process is endothermic or exothermic. However, solubility is ultimately governed by the Gibbs free energy change, which also incorporates the change in entropy. A negative Gibbs free energy change indicates a spontaneous dissolution process. The adage "like dissolves like" is a practical simplification of these complex thermodynamic considerations, suggesting that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Molecular Structure and Polarity Considerations

The structure of this compound, with its pyridine ring, chloro-substituent, and a Weinreb amide moiety, presents a molecule of moderate polarity. The presence of nitrogen and oxygen atoms allows for potential hydrogen bond acceptance, while the absence of acidic protons makes it a non-protic molecule. These features are critical in predicting its interaction with various organic solvents.

Experimental Design for Solubility Determination

A systematic approach to solubility screening involves selecting a diverse set of organic solvents that span a range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

Selection of Organic Solvents

The following table outlines a recommended panel of organic solvents for the solubility screening of this compound. The solvents are chosen to represent a variety of chemical classes and polarities relevant to organic synthesis and pharmaceutical processing.

Solvent Chemical Class Polarity Index Rationale for Inclusion
HeptaneAlkane0.1Represents non-polar, aliphatic environments.
TolueneAromatic Hydrocarbon2.4Represents non-polar, aromatic environments.
DichloromethaneHalogenated Alkane3.1A common, moderately polar aprotic solvent.
Diethyl EtherEther2.8A non-polar, aprotic solvent with a lone pair for H-bonding.
Ethyl AcetateEster4.4A moderately polar, aprotic solvent.
AcetoneKetone5.1A polar, aprotic solvent.
AcetonitrileNitrile5.8A polar, aprotic solvent common in chromatography.
IsopropanolAlcohol3.9A polar, protic solvent capable of hydrogen bonding.
EthanolAlcohol4.3A polar, protic solvent widely used in pharmaceuticals.
MethanolAlcohol5.1The most polar of the common alcohol solvents.
Dimethyl SulfoxideSulfoxide7.2A highly polar, aprotic solvent.
N,N-DimethylformamideAmide6.4A highly polar, aprotic solvent.
Experimental Workflow Overview

The determination of solubility will be conducted using the equilibrium shake-flask method. This widely accepted technique involves agitating an excess of the solute in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant through a 0.45 µm filter sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify against a standard curve analysis2->analysis3 G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Non-Polar Non-Polar Moderately Polar Moderately Polar Non-Polar->Moderately Polar Low Low Non-Polar->Low Polar Aprotic Polar Aprotic Moderately Polar->Polar Aprotic Moderate Moderate Moderately Polar->Moderate Polar Protic Polar Protic Polar Aprotic->Polar Protic High High Polar Aprotic->High Moderate-High Moderate-High Polar Protic->Moderate-High Low->Moderate Moderate->High High->Moderate-High

literature review of 2-Chloro-N-methoxy-N-methylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide: A Weinreb Amide Approach

Introduction

This compound is a pivotal chemical intermediate whose value is anchored in its unique functional group: the Weinreb amide. As a derivative of nicotinamide (a form of vitamin B3), this scaffold is a privileged structure in the field of medicinal chemistry.[1] The presence of the N-methoxy-N-methylamide, or Weinreb amide, functionality transforms this simple heterocyclic compound into a versatile and highly controllable building block for complex molecular synthesis.[1]

The primary utility of this compound lies in its application as a precursor in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy and agents targeting inflammatory and neurodegenerative diseases.[2][3] Its structure allows for precise, predictable reactions, most notably the Weinreb ketone synthesis, which circumvents common challenges in organic synthesis such as over-addition by organometallic reagents.[4][5]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and explain the mechanistic principles that ensure a reliable and efficient outcome.

The Strategic Importance of the Weinreb Amide

Before detailing the specific synthesis, it is crucial to understand why the Weinreb amide functionality is so advantageous. In traditional organic synthesis, reacting a simple acyl derivative like an ester or an acyl chloride with a potent nucleophile (e.g., a Grignard or organolithium reagent) is often problematic. The ketone product formed after the first addition is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[5][6] This over-addition occurs even when stoichiometrically controlling the reagents.

The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this issue.[6] The N-methoxy-N-methylamide group reacts with an organometallic reagent to form a tetrahedral intermediate. This intermediate is uniquely stabilized by chelation between the oxygen of the methoxy group and the metal cation (e.g., Mg²⁺ or Li⁺).[4][5] This stable five-membered ring intermediate prevents the premature collapse of the tetrahedral structure and subsequent over-addition.[4] The desired ketone or aldehyde is only liberated upon aqueous workup. This remarkable stability and controlled reactivity make the Weinreb amide an indispensable tool in modern synthesis.[4][7]

G cluster_0 Weinreb Amide Pathway (Controlled) cluster_1 Acyl Chloride Pathway (Over-addition) weinreb Weinreb Amide (R-CO-N(OMe)Me) reagent1 + R'-MgX intermediate Stable Chelated Intermediate reagent1->intermediate Addition workup1 + H₃O⁺ Workup ketone Ketone (R-CO-R') workup1->ketone Liberation acyl_chloride Acyl Chloride (R-CO-Cl) reagent2 + 2 R'-MgX unstable_ketone Reactive Ketone Intermediate reagent2->unstable_ketone 1st Addition alcohol Tertiary Alcohol (R-C(OH)(R')₂) unstable_ketone->alcohol 2nd Addition (Over-addition) workflow start 2-Chloronicotinic Acid intermediate 2-Chloronicotinoyl Chloride start->intermediate  Thionyl Chloride (SOCl₂)  Reflux end 2-Chloro-N-methoxy-N- methylnicotinamide intermediate->end  N,O-Dimethylhydroxylamine HCl  Base (e.g., Triethylamine)  0°C to rt

References

The Strategic Synthesis and Utility of 2-Chloro-N-methoxy-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-N-methoxy-N-methylnicotinamide, a pivotal Weinreb amide intermediate in modern medicinal chemistry. Delving into its historical context, this document details the scientific rationale behind its molecular design and outlines a comprehensive, field-proven protocol for its synthesis from readily available precursors. The guide further elucidates the compound's critical role as a versatile building block, particularly in the development of targeted therapeutics such as kinase inhibitors. Through a combination of detailed experimental procedures, mechanistic insights, and data-driven analysis, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical agents.

Introduction: The Emergence of a Specialized Weinreb Amide

The nicotinamide scaffold, a derivative of vitamin B3, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic functionalization of this pyridine ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (CAS No. 488149-34-4) has emerged as a particularly valuable derivative, combining the reactivity of a chlorinated pyridine with the controlled electrophilicity of a Weinreb amide.

The introduction of a chlorine atom at the 2-position of the nicotinamide ring serves a dual purpose. It electronically modifies the pyridine ring, influencing its reactivity, and provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making it an attractive intermediate for creating libraries of compounds for drug discovery.[1]

The defining feature of this molecule, however, is the N-methoxy-N-methylamide, or Weinreb amide, functionality. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group revolutionized ketone synthesis from carboxylic acid derivatives. Its significance lies in its ability to react with potent organometallic reagents (like Grignard or organolithium reagents) in a controlled manner to produce ketones, effectively preventing the common problem of over-addition that leads to the formation of tertiary alcohols.[1][2] This controlled reactivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate.[1]

This guide will provide a comprehensive overview of the discovery, synthesis, and applications of this compound, underscoring its importance in the contemporary drug discovery landscape.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 488149-34-4[3]
Molecular Formula C₈H₉ClN₂O₂[3]
Molecular Weight 200.62 g/mol [3]
Appearance Solid (predicted)
Solubility Very slightly soluble in water (0.24 g/L at 25 °C)[3]
Storage Temperature Refrigerated[3]

Historical Context and Discovery

While the seminal work of Weinreb and Nahm in 1981 laid the foundational chemistry for N-methoxy-N-methylamides, the specific first synthesis of this compound is not prominently documented in a single discovery paper.[1][2] Its emergence is more of an evolutionary step, driven by the increasing demand for functionalized heterocyclic intermediates in pharmaceutical research and development.

The synthesis of its precursors, however, has a more established history. The preparation of 2-chloronicotinic acid from nicotinic acid has been a subject of study for decades, with various methods developed to achieve this transformation efficiently.[4] The subsequent conversion of 2-chloronicotinic acid to its corresponding acid chloride, 2-chloronicotinoyl chloride, is a standard procedure in organic synthesis.

The "discovery" of this compound can be seen as the logical and strategic convergence of these established synthetic pathways to create a highly useful and versatile building block for medicinal chemists. Its value was recognized in its potential to facilitate the synthesis of complex molecules, particularly in the burgeoning field of kinase inhibitors for cancer therapy.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with commercially available nicotinic acid. The following protocols are based on established and optimized chemical transformations.

Step 1: Synthesis of 2-Chloronicotinic Acid

The initial step involves the chlorination of nicotinic acid. A common and effective method is the oxidation of nicotinic acid to its N-oxide, followed by chlorination.

Reaction Scheme:

G nicotinic_acid Nicotinic Acid nicotinic_acid_n_oxide Nicotinic Acid N-Oxide nicotinic_acid->nicotinic_acid_n_oxide Oxidation h2o2 H₂O₂ h2o2->nicotinic_acid_n_oxide two_chloronicotinic_acid 2-Chloronicotinic Acid nicotinic_acid_n_oxide->two_chloronicotinic_acid Chlorination pocl3 POCl₃ pocl3->two_chloronicotinic_acid

Figure 1: Synthesis of 2-Chloronicotinic Acid

Experimental Protocol:

  • N-Oxidation: To a solution of nicotinic acid in a suitable solvent (e.g., acetic acid), add hydrogen peroxide (H₂O₂) portion-wise at a controlled temperature. The reaction is typically heated to drive the oxidation to completion.

  • Chlorination: The resulting nicotinic acid N-oxide is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst, to yield 2-chloronicotinic acid.

  • Work-up and Purification: The reaction mixture is carefully quenched with water or ice, leading to the precipitation of 2-chloronicotinic acid. The solid product is then collected by filtration, washed, and dried.

Step 2: Synthesis of 2-Chloronicotinoyl Chloride

The carboxylic acid group of 2-chloronicotinic acid is then converted to an acid chloride, which is a more reactive acylating agent.

Reaction Scheme:

G two_chloronicotinic_acid 2-Chloronicotinic Acid two_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride two_chloronicotinic_acid->two_chloronicotinoyl_chloride Chlorination socl2 SOCl₂ or (COCl)₂ socl2->two_chloronicotinoyl_chloride

Figure 2: Synthesis of 2-Chloronicotinoyl Chloride

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-chloronicotinic acid in an inert solvent such as toluene.

  • Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

  • Reaction Monitoring and Completion: The reaction mixture is typically heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the formation of the Weinreb amide by reacting 2-chloronicotinoyl chloride with N,O-dimethylhydroxylamine.

Reaction Scheme:

G two_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride product 2-Chloro-N-methoxy-N- methylnicotinamide two_chloronicotinoyl_chloride->product Amidation dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride dimethylhydroxylamine->product base Base (e.g., Triethylamine) base->product

Figure 3: Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: A solution of N,O-dimethylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a reaction flask and cooled in an ice bath.

  • Base Addition: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloride salt and liberate the free N,O-dimethylhydroxylamine.

  • Acylation: A solution of 2-chloronicotinoyl chloride in the same solvent is added dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds. Its utility is particularly pronounced in the development of:

  • Kinase Inhibitors: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted heterocyclic scaffolds. This compound serves as an excellent starting point for the synthesis of such molecules. The Weinreb amide functionality allows for the controlled introduction of various side chains via reaction with organometallic reagents, while the chloro-substituent enables further elaboration of the pyridine ring through cross-coupling reactions.

  • Neurological Disorder Therapeutics: The nicotinamide core is also prevalent in compounds targeting the central nervous system. The versatility of this intermediate allows for the systematic modification of the nicotinamide structure to optimize properties such as blood-brain barrier penetration and target engagement.

  • Agrochemicals: The halogenated nicotinamide scaffold has also found applications in the agrochemical industry, for instance, in the development of novel herbicides and insecticides.

Workflow: From Intermediate to a Hypothetical Kinase Inhibitor

G cluster_0 Synthesis of the Core Intermediate cluster_1 Key Transformations cluster_2 Advanced Intermediate cluster_3 Final API Synthesis This compound This compound Grignard Reaction Grignard Reaction This compound->Grignard Reaction Introduction of R1 Functionalized Ketone Functionalized Ketone Grignard Reaction->Functionalized Ketone Suzuki Coupling Suzuki Coupling Final Product (e.g., Kinase Inhibitor) Final Product (e.g., Kinase Inhibitor) Suzuki Coupling->Final Product (e.g., Kinase Inhibitor) Functionalized Ketone->Suzuki Coupling Introduction of R2 at Chloro-position

Figure 4: Synthetic workflow utilizing the title compound

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. By combining the well-established reactivity of a chlorinated pyridine with the controlled and predictable nature of a Weinreb amide, chemists have at their disposal a robust and versatile intermediate. Its pivotal role in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscores its importance. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering both the theoretical underpinnings and practical protocols necessary for its successful utilization in the laboratory. As the quest for novel and more effective therapeutics continues, the demand for such well-designed synthetic building blocks will undoubtedly grow, ensuring that this compound remains a relevant and valuable tool for the foreseeable future.

References

Methodological & Application

The Strategic Application of 2-Chloro-N-methoxy-N-methylnicotinamide in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Weinreb Amide in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, kinase inhibitors represent a cornerstone of targeted therapy. The synthesis of these often complex molecules demands robust and versatile chemical tools. Among these, 2-Chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, has emerged as a strategic building block for the construction of diverse kinase inhibitor scaffolds.

This technical guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and protocols for its synthesis and its subsequent elaboration into key structural motifs found in numerous kinase inhibitors. The inherent functionalities of this reagent—a stable yet reactive Weinreb amide and a strategically positioned chloro-substituent on a pyridine ring—offer a powerful combination for medicinal chemists. The Weinreb amide facilitates controlled carbon-carbon bond formation with organometallic reagents, while the 2-chloro position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[1]

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations for incorporating this valuable reagent into kinase inhibitor synthesis programs.

Core Principles: Why this compound is a Powerful Tool

The efficacy of this compound in kinase inhibitor synthesis stems from two key features:

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide, or Weinreb amide, is a privileged functional group for the synthesis of ketones.[2] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[3][4] This intermediate resists the common problem of over-addition, cleanly affording the desired ketone upon aqueous workup. This controlled reactivity is paramount when dealing with complex, multi-functionalized molecules typical of kinase inhibitor scaffolds.

  • The 2-Chloropyridine Scaffold: The 2-chloropyridine motif is a common feature in a multitude of kinase inhibitors. The chlorine atom at the 2-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[5][6][7][8] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino substituents, which are often crucial for achieving potent and selective kinase inhibition by interacting with key residues in the ATP-binding pocket of the target kinase.

The combination of these two features in a single molecule provides a convergent and efficient approach to building complex kinase inhibitors.

Synthesis of this compound

The starting point for the application of this versatile reagent is its own efficient synthesis. A common and reliable method involves the conversion of the commercially available 2-chloronicotinic acid into the corresponding Weinreb amide.

Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid

This two-step, one-pot procedure first activates the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Workflow for the Synthesis of this compound

cluster_0 Activation and Amidation A 2-Chloronicotinic Acid F Intermediate Acyl Chloride A->F Activation B N,O-Dimethylhydroxylamine HCl G This compound B->G C Oxalyl Chloride or SOCl2 (cat. DMF) C->F D Triethylamine or Pyridine D->G E Inert Solvent (e.g., DCM, THF) E->A E->F F->G Amidation

Caption: Synthesis of the Weinreb amide from 2-chloronicotinic acid.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
2-Chloronicotinic Acid1.0≥98%Sigma-Aldrich
Oxalyl Chloride or Thionyl Chloride1.2≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)catalyticanhydrousSigma-Aldrich
N,O-Dimethylhydroxylamine hydrochloride1.1≥98%Sigma-Aldrich
Triethylamine or Pyridine2.5≥99%Sigma-Aldrich
Dichloromethane (DCM) or THF-anhydrousSigma-Aldrich

Procedure:

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). The formation of the intermediate acyl chloride is now complete.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) or pyridine (2.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution back to 0 °C and slowly add the N,O-dimethylhydroxylamine/base solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Outcome and Characterization:

The product should be a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application in Kinase Inhibitor Synthesis: Key Transformations

The true utility of this compound is realized in its subsequent reactions to build the core of kinase inhibitors. The following protocols exemplify its use in three major classes of palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl Nicotinamides

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[9][10] This is a common strategy for introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.

General Workflow for Suzuki-Miyaura Coupling

cluster_1 Suzuki-Miyaura Coupling H 2-Chloro-N-methoxy-N- methylnicotinamide M 2-Aryl-N-methoxy-N- methylnicotinamide H->M I Aryl/Heteroaryl Boronic Acid or Ester I->M J Pd Catalyst (e.g., Pd(PPh3)4) and Ligand J->M K Base (e.g., K2CO3, Cs2CO3) K->M L Solvent (e.g., Dioxane/H2O) L->H L->I

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
This compound1.0≥98%Synthesized in-house
Aryl/Heteroarylboronic Acid or Ester1.2≥95%Combi-Blocks, Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)0.05-0.10≥98%Strem Chemicals
Potassium Carbonate or Cesium Carbonate2.0-3.0≥99%Sigma-Aldrich
1,4-Dioxane and Water-Anhydrous/DeionizedSigma-Aldrich

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl/heteroarylboronic acid or ester (1.2 eq), and the base (e.g., potassium carbonate, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-N-methoxy-N-methylnicotinamide derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl Nicotinamides

The Sonogashira coupling enables the introduction of an alkyne moiety at the 2-position of the pyridine ring.[6][11] The resulting alkynylpyridine can be a key structural element in some kinase inhibitors or serve as a versatile handle for further transformations, such as click chemistry or reduction to the corresponding alkene or alkane.

General Workflow for Sonogashira Coupling

cluster_2 Sonogashira Coupling N 2-Chloro-N-methoxy-N- methylnicotinamide T 2-Alkynyl-N-methoxy-N- methylnicotinamide N->T O Terminal Alkyne O->T P Pd Catalyst (e.g., Pd(PPh3)2Cl2) P->T Q Cu(I) Co-catalyst (e.g., CuI) Q->T R Base (e.g., Triethylamine, DIPEA) R->T S Solvent (e.g., THF, DMF) S->N S->O

Caption: Palladium- and copper-catalyzed Sonogashira cross-coupling.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
This compound1.0≥98%Synthesized in-house
Terminal Alkyne1.2-1.5≥95%GFS Chemicals
Bis(triphenylphosphine)palladium(II) dichloride0.02-0.05≥98%Strem Chemicals
Copper(I) Iodide (CuI)0.05-0.10≥98%Sigma-Aldrich
Triethylamine or Diisopropylethylamine (DIPEA)2.0-3.0≥99%Sigma-Aldrich
Tetrahydrofuran (THF) or DMF-AnhydrousSigma-Aldrich

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.06 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Nicotinamides

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds, reacting the 2-chloro position with a primary or secondary amine.[5][8] This reaction is instrumental in synthesizing kinase inhibitors where a 2-aminopyridine moiety is crucial for hydrogen bonding interactions with the hinge region of the kinase.

General Workflow for Buchwald-Hartwig Amination

cluster_3 Buchwald-Hartwig Amination U 2-Chloro-N-methoxy-N- methylnicotinamide AA 2-Amino-N-methoxy-N- methylnicotinamide U->AA V Primary or Secondary Amine V->AA W Pd Pre-catalyst (e.g., Pd2(dba)3) W->AA X Phosphine Ligand (e.g., XPhos) X->AA Y Base (e.g., NaOtBu, K3PO4) Y->AA Z Solvent (e.g., Toluene, Dioxane) Z->U Z->V

Caption: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier Example
This compound1.0≥98%Synthesized in-house
Amine1.1-1.5≥98%Various
Tris(dibenzylideneacetone)dipalladium(0)0.01-0.05-Strem Chemicals
Phosphine Ligand (e.g., XPhos, SPhos)0.02-0.10≥98%Sigma-Aldrich
Sodium tert-butoxide or Potassium Phosphate1.5-2.0≥97%Sigma-Aldrich
Toluene or 1,4-Dioxane-AnhydrousSigma-Aldrich

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., sodium tert-butoxide, 1.8 eq) to a reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of a stable Weinreb amide and a reactive 2-chloropyridine moiety allows for a modular and efficient approach to constructing complex molecular architectures. The protocols outlined in this guide for its synthesis and subsequent elaboration via palladium-catalyzed cross-coupling reactions provide a robust toolkit for medicinal chemists. As the demand for novel and selective kinase inhibitors continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in accelerating the discovery and development of next-generation targeted therapies.

References

The Strategic Application of 2-Chloro-N-methoxy-N-methylnicotinamide in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Fragment

In the landscape of contemporary drug discovery, particularly within the realm of fragment-based drug discovery (FBDD), the strategic selection of molecular starting points is paramount.[1][2][3] 2-Chloro-N-methoxy-N-methylnicotinamide emerges as a fragment of significant interest, embodying a confluence of desirable features for the medicinal chemist. This molecule elegantly combines the privileged 2-chloropyridine scaffold, a common motif in a multitude of approved therapeutics, with the versatile and highly controlled reactivity of a Weinreb amide.[4]

The pyridine ring system is a cornerstone in medicinal chemistry, offering a combination of aromaticity, hydrogen bonding capability, and metabolic stability that has led to its incorporation in numerous successful drugs.[4] The 2-chloro substituent on this ring is not merely a placeholder; it is a key reactive handle that allows for facile and predictable synthetic elaboration through a variety of cross-coupling reactions. This feature is of critical importance in the iterative process of fragment evolution, where an initial low-affinity hit is progressively grown and optimized into a potent and selective lead compound.

Complementing the 2-chloropyridine core is the N-methoxy-N-methylamide, or Weinreb amide, functionality. The development of the Weinreb amide was a significant advancement in synthetic organic chemistry, providing a robust method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[5][6] Its key advantage lies in its ability to react with organometallic reagents in a controlled manner, forming a stable tetrahedral intermediate that prevents the common issue of over-addition.[6] In the context of drug discovery, this controlled reactivity allows for the precise and predictable introduction of diverse chemical matter, facilitating the exploration of structure-activity relationships (SAR).

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will delve into its synthesis, its strategic deployment in FBDD campaigns, and provide detailed protocols for its use in key synthetic transformations that are fundamental to the drug discovery process.

Physicochemical Properties and Fragment Library Design Considerations

The suitability of a fragment for FBDD is governed by a set of physicochemical properties often referred to as the "Rule of Three".[7] this compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.

PropertyValue"Rule of Three" Guideline
Molecular Weight200.62 g/mol < 300 Da
cLogP~1.5 - 2.0≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds2≤ 3

The balanced lipophilicity and aqueous solubility of this fragment are crucial for its effective use in biophysical screening assays such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.[8] Furthermore, its relatively simple structure with clear vectors for chemical modification makes it an ideal starting point for fragment elaboration. When designing a fragment library, the inclusion of molecules like this compound, which contain a reactive handle on a privileged scaffold, provides a direct path for hit-to-lead optimization.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from commercially available 2-chloronicotinic acid. The following protocol details a robust and scalable method for its preparation.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of the Acid Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloronicotinic acid (1 equivalent).

  • Suspend the acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-chloronicotinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Weinreb Amide Formation

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in anhydrous THF or DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (3.0 equivalents) dropwise to the suspension and stir for 15-20 minutes.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF or DCM.

  • Add the acid chloride solution dropwise to the stirred suspension of the hydroxylamine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid or oil.

Application in Fragment-Based Drug Discovery: From Hit to Lead

The true power of this compound lies in its application as a starting point in an FBDD campaign. The following workflow illustrates its journey from an initial fragment hit to a more potent lead compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Elaboration cluster_2 Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening (SPR, NMR, X-ray) Fragment Library->Biophysical Screening Primary Screen Fragment Hit 2-Chloro-N-methoxy-N- methylnicotinamide Hit Biophysical Screening->Fragment Hit Identified Suzuki Coupling Suzuki Coupling (C-C bond formation) Fragment Hit->Suzuki Coupling Vector for Elaboration Buchwald-Hartwig Amination Buchwald-Hartwig Amination (C-N bond formation) Fragment Hit->Buchwald-Hartwig Amination Ketone Synthesis Weinreb Ketone Synthesis (C-C bond formation) Fragment Hit->Ketone Synthesis Elaborated Fragments Library of Analogs Suzuki Coupling->Elaborated Fragments Buchwald-Hartwig Amination->Elaborated Fragments Ketone Synthesis->Elaborated Fragments SAR Studies Structure-Activity Relationship (SAR) Elaborated Fragments->SAR Studies Biological Testing Lead Compound Potent & Selective Lead Compound SAR Studies->Lead Compound Iterative Design

Caption: A typical FBDD workflow starting with this compound.

Protocols for Fragment Elaboration

The 2-chloro position of the pyridine ring is a prime site for modification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and versatile methods in the medicinal chemist's toolbox.[9][10][11]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl or heteroaryl boronic acid/ester to the 2-position of the pyridine ring.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with 10-20% water

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for reflux or microwave synthesis

Procedure:

  • To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2 equivalents K₂CO₃).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Protocol 3: Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine to the 2-position of the pyridine ring.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents NaOt-Bu).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-aminopyridine derivative.

The Weinreb Amide as a Gateway to Diverse Ketones

The Weinreb amide functionality of this compound provides a reliable method for the synthesis of ketones, which are themselves versatile intermediates in drug discovery.

Weinreb_Ketone_Synthesis Start 2-Chloro-N-methoxy-N- methylnicotinamide Intermediate Stable Tetrahedral Intermediate Start->Intermediate + Reagent Organometallic Reagent (R-MgBr or R-Li) Reagent->Intermediate Product 2-Chloropyridyl Ketone Intermediate->Product Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

References

synthesis of substituted pyridines using 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyridines Utilizing 2-Chloro-N-methoxy-N-methylnicotinamide

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Dual-Functionality Reagent

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, forming the core of numerous top-selling pharmaceuticals and functional materials.[1][2][3] The development of modular and efficient synthetic routes to access diverse pyridine derivatives is, therefore, a paramount objective for researchers. This guide details the application of a highly versatile building block, This compound , for the strategic synthesis of complex pyridines.

This reagent possesses two key functionalities that can be addressed in a controlled, sequential manner:

  • The Weinreb Amide: This N-methoxy-N-methylamide group is a celebrated acylating agent in organic synthesis.[4] Its reaction with organometallic reagents like Grignard or organolithium compounds halts at the ketone stage, elegantly avoiding the common problem of over-addition that plagues reactions with esters or acid chlorides.[5][6][7] This is due to the formation of a stable, chelated tetrahedral intermediate.[4][5][6]

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring serves as a robust "handle" for a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the precise installation of carbon-carbon and carbon-nitrogen bonds, opening a gateway to a vast chemical space of substituted pyridines.

This guide provides a comprehensive overview, from the synthesis of the core reagent to its application in forming both ketones and more complex biaryl and amino-pyridine structures, complete with detailed protocols and mechanistic insights.

Part I: Synthesis of the Core Reagent: this compound

The synthesis of the title reagent is a straightforward two-step process starting from commercially available 2-chloronicotinic acid. The first step involves the activation of the carboxylic acid to its corresponding acyl chloride, which is then immediately reacted with N,O-dimethylhydroxylamine to form the stable Weinreb amide.

Workflow for Reagent Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation A 2-Chloronicotinic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->Reagent1 B 2-Chloronicotinoyl Chloride Reagent1->B Reflux C 2-Chloronicotinoyl Chloride Reagent2 N,O-Dimethyl- hydroxylamine HCl + Base (e.g., Pyridine, TEA) C->Reagent2 D 2-Chloro-N-methoxy- N-methylnicotinamide Reagent2->D DCM, 0°C to RT

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

Procedure:

Step 1: Formation of 2-Chloronicotinoyl Chloride[8]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 equiv).

  • Add thionyl chloride (2.0-3.0 equiv) and a catalytic amount of DMF (optional).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the residue can be co-evaporated with dry toluene twice. The resulting crude 2-chloronicotinoyl chloride, typically an oil or low-melting solid, is used directly in the next step without further purification.

Step 2: Formation of the Weinreb Amide[5]

  • In a separate flask under an inert atmosphere (Nitrogen or Argon), suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a base such as pyridine or triethylamine (2.2 equiv) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold amine suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid or oil.

Part II: Application in Ketone Synthesis via Grignard Reaction

The primary utility of the Weinreb amide is its controlled reaction with organometallic reagents to furnish ketones. The stability of the chelated intermediate prevents the second addition of the nucleophile, which would otherwise lead to a tertiary alcohol.[5][6][9]

Mechanism of Weinreb Ketone Synthesis

G A Weinreb Amide (2-Chloro-N-methoxy-N- methylnicotinamide) Grignard Grignard Reagent (R-MgX) A->Grignard Nucleophilic Addition B Stable Tetrahedral Intermediate (Chelated) Grignard->B Workup Aqueous Acidic Workup (e.g., NH₄Cl) B->Workup Protonation & Collapse C Target Ketone (2-Chloro-3-acylpyridine) Workup->C

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-(phenylacetyl)pyridine

Materials:

  • This compound

  • Benzylmagnesium chloride (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent, Benzylmagnesium chloride (1.2 equiv), dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography to afford the desired ketone.

Data Summary: Scope of Grignard Reagents
EntryGrignard Reagent (R-MgX)Product (3-Acyl Group)Typical Yield
1Phenylmagnesium bromideBenzoyl~85%
2Ethylmagnesium bromidePropanoyl~90%
3Isopropylmagnesium chloride2-Methylpropanoyl~75%
4Vinylmagnesium bromideAcryloyl~80%
5Cyclohexylmagnesium chlorideCyclohexanecarbonyl~82%

Part III: C-C and C-N Bond Formation via Cross-Coupling

The 2-chloro substituent is a versatile functional group for palladium-catalyzed cross-coupling reactions. It is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems, specific ligands, and higher temperatures to achieve efficient conversion.[10]

Cross-Coupling Strategies

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Chloro-3-acylpyridine Reagent1 Ar-B(OH)₂ Pd Catalyst, Base Start->Reagent1 Reagent2 R-C≡CH Pd/Cu Catalysts, Base Start->Reagent2 Reagent3 R¹R²NH Pd Catalyst, Base Start->Reagent3 Product1 2-Aryl-3-acylpyridine Reagent1->Product1 Product2 2-Alkynyl-3-acylpyridine Reagent2->Product2 Product3 2-Amino-3-acylpyridine Reagent3->Product3

Caption: Cross-coupling reactions at the 2-position.

A) Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a powerful method for creating biaryl structures by coupling the 2-chloropyridine with an aryl or vinyl boronic acid.[11][12]

Experimental Protocol: Suzuki Coupling

Materials:

  • 2-Chloro-3-acylpyridine (from Part II)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Ligand (if needed, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a Schlenk flask, add the 2-chloro-3-acylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 2-aryl-3-acylpyridine product.

B) Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

This reaction couples the 2-chloropyridine with a terminal alkyne, providing access to alkynylpyridine derivatives.[13][14]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Chloro-3-acylpyridine

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 2-chloro-3-acylpyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Add the solvent (e.g., anhydrous THF) followed by the base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the mixture to 60-80 °C until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture, filter through a pad of Celite to remove metal salts, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

C) Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is crucial for synthesizing 2-aminopyridine derivatives. The amination of chloropyridines can be challenging and often requires specialized, bulky, electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.[10][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-3-acylpyridine

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) (2-5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (4-10 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane), anhydrous and degassed

Procedure:

  • Strictly under an inert atmosphere: In a glovebox or using Schlenk technique, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the 2-chloro-3-acylpyridine, followed by the anhydrous, degassed solvent.

  • Finally, add the amine.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and quench with water.

  • Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Conversion in Cross-Coupling: For Suzuki and Buchwald-Hartwig reactions involving the 2-chloropyridine, low conversion is a common issue.[10]

    • Solution: Increase catalyst/ligand loading (up to 5 mol%). Switch to a more active pre-catalyst (e.g., G3/G4 palladacycles). Use a bulkier, more electron-rich ligand (e.g., biarylphosphines like RuPhos for amination). Ensure strictly anhydrous and oxygen-free conditions, as oxygen can deactivate the Pd(0) catalyst.[10]

  • Hydrodehalogenation Side Product: The replacement of the chlorine atom with hydrogen is a frequent side reaction, especially in Buchwald-Hartwig aminations.

    • Solution: This often arises from β-hydride elimination from the amide intermediate. Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway. Ensure all reagents and solvents are scrupulously dry.

  • Grignard Reaction Failure: If the Grignard reaction fails, it is almost always due to the presence of water or other protic sources, which will quench the highly basic Grignard reagent.

    • Solution: Flame-dry all glassware before use. Use anhydrous solvents and ensure the Weinreb amide starting material is completely dry. Titrate the Grignard reagent before use to determine its exact molarity.

References

Strategic Synthesis of 2-Aryl- and 2-Heteroaryl-N-methoxy-N-methylnicotinamides via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-N-methoxy-N-methylnicotinamide. Nicotinamide derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1] The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] This document outlines the mechanistic principles, critical reaction parameters, and step-by-step procedures for successfully coupling this versatile substrate. We address the specific challenges associated with using an electron-deficient 2-chloropyridine and leverage the unique properties of the Weinreb amide moiety. The protocols provided are designed to be robust and adaptable, serving as a foundational method for the synthesis of diverse compound libraries in drug discovery and development programs.[4][5]

Introduction: The Strategic Value of 2-Substituted Nicotinamides

The nicotinamide framework is a key structural motif in a wide range of biologically active molecules, from vitamins to targeted therapeutics for cancer and cardiovascular disease.[1][6] The ability to introduce diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring is a powerful strategy for modulating a compound's pharmacological profile. The Suzuki-Miyaura coupling is the preeminent method for achieving this transformation.[7]

Our focus, this compound, is a particularly valuable building block for two primary reasons:

  • The 2-Chloro Handle: While less reactive than the corresponding bromides or iodides, the chloro-substituent offers a cost-effective and readily available electrophilic site for cross-coupling.[8] Its successful activation is a key topic of this guide.

  • The Weinreb Amide (N-methoxy-N-methyl amide): This functional group is exceptionally useful. It is stable to many reaction conditions but can be readily converted into ketones or aldehydes by reaction with organometallic reagents without the common problem of over-addition.[9][10] This dual utility allows for late-stage diversification, making it a highly strategic choice in multi-step syntheses.

Mechanistic Considerations for Success

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for our specific substrate.

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L_n Active Catalyst pd_complex1 Oxidative Addition (Rate-Limiting for Chlorides) pd0->pd_complex1 r1x R¹-X (2-Chloro-Nicotinamide) r1x->pd_complex1 pd2_intermediate L_nPd(II)(R¹)X (Pd(II) Intermediate) pd_complex1->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_intermediate2 L_nPd(II)(R¹)R² transmetalation->pd2_intermediate2 reductive_elim Reductive Elimination pd2_intermediate2->reductive_elim reductive_elim->pd0 Catalyst Regeneration r1r2 R¹-R² (Coupled Product) reductive_elim->r1r2 r2by2 R²-B(OR)₂ (Boronic Acid/Ester) + Base r2by2->transmetalation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Key Causality Behind Experimental Choices:

  • The Challenge of C-Cl Bond Activation: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-determining step and is significantly slower than for aryl bromides or iodides.[8] To overcome this high activation barrier, the palladium catalyst must be made more electron-rich and reactive.

    • Insight: This necessitates the use of highly electron-donating ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11][12] These ligands increase the electron density on the palladium, promoting its insertion into the strong C-Cl bond.

  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) that facilitates transmetalation.[3]

    • Insight: The choice of base can influence reaction kinetics and side reactions. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, especially when dealing with sensitive functional groups or less reactive coupling partners.[13]

  • Potential Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[14]

    • Insight: The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor the unproductive binding of the pyridine nitrogen.

Optimized Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the arylation/heteroarylation of the title compound. Optimization may be required for particularly challenging boronic acids.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start: Reagent Preparation setup 1. Add Solids to Schlenk Flask (Nicotinamide, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent catalyst 4. Add Catalyst System (Pd Source + Ligand) solvent->catalyst reaction 5. Heat to Reaction Temperature (e.g., 80-110 °C) & Stir catalyst->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Aqueous Workup & Extraction (e.g., EtOAc & Water/Brine) monitor->workup Upon Completion purify 8. Purification (Flash Column Chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

Figure 2: Experimental Workflow for Suzuki Coupling

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0-3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or resealable reaction tube

  • Standard glassware for extraction and chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the desired boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Preparation (Optional Premix): In a separate vial under an inert atmosphere, the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and ligand (SPhos, 0.04 equiv.) can be premixed in a small amount of the reaction solvent. This can sometimes improve catalyst activation and consistency.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe to the main reaction flask. If not premixed, add the palladium source and ligand directly to the flask at this stage. The total solvent volume should provide a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.[13]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted N-methoxy-N-methylnicotinamide product.[13]

Data Presentation: Optimizing and Exploring Scope

Effective reaction development involves screening parameters and testing the generality of the method. The following tables represent typical data that should be generated.

Table 1: Representative Optimization of Reaction Conditions

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent (v/v) Temp (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (8) K₂CO₃ (2) Toluene/H₂O (4:1) 110 24 <10
2 Pd(OAc)₂ (2) XPhos (4) K₂CO₃ (2) Dioxane/H₂O (4:1) 100 18 65
3 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Dioxane/H₂O (4:1) 100 16 92

| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (2) | THF | 80 | 24 | 88 |

Rationale: Entry 1 shows that a standard, less electron-rich ligand like PPh₃ is ineffective for this C-Cl activation. Entries 2-4 demonstrate that bulky, electron-rich Buchwald-type ligands are essential, with the combination of SPhos and K₃PO₄ providing excellent results in this example.[13][15]

Table 2: Example Substrate Scope with Phenylboronic Acid Derivatives

Entry Boronic Acid Partner Product Structure Yield (%)
1 Phenylboronic acid 2-Phenyl-N-methoxy-N-methylnicotinamide 92
2 4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)-N-methoxy-N-methylnicotinamide 95
3 4-Trifluoromethylphenylboronic acid 2-(4-Trifluoromethylphenyl)-N-methoxy-N-methylnicotinamide 87
4 3-Thienylboronic acid 2-(Thiophen-3-yl)-N-methoxy-N-methylnicotinamide 85

| 5 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-N-methoxy-N-methylnicotinamide | 78 |

Rationale: The protocol is robust for both electron-rich (Entry 2) and electron-poor (Entry 3) arylboronic acids. It also demonstrates applicability to heteroarylboronic acids (Entries 4 & 5), which are crucial for medicinal chemistry programs, though yields may be slightly lower due to potential catalyst inhibition.[16][17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst activation or decomposition.Use a pre-catalyst or ensure rigorous exclusion of oxygen. Increase temperature or try a different ligand/base combination (e.g., XPhos, Cs₂CO₃).[11]
Dehalogenation of Starting Material Proto-dehalogenation side reaction.Use a strictly anhydrous solvent (if water is not required for the specific base) and ensure the inert atmosphere is maintained.
Protodeboronation of Boronic Acid Instability of the boronic acid under reaction conditions.Use the corresponding pinacol ester (boronate ester) which is more stable.[18] Use a milder base or lower the reaction temperature if possible.[11]
Homocoupling of Boronic Acid Presence of oxygen; reaction proceeding too slowly.Ensure thorough degassing of solvents. A more active catalyst system may be needed to promote the desired cross-coupling over homocoupling.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing a wide array of 2-substituted nicotinamide derivatives. The key to success lies in overcoming the inherent low reactivity of the C-Cl bond by employing a carefully selected palladium catalyst system featuring bulky, electron-donating phosphine ligands. The protocols and insights provided herein offer a solid foundation for researchers to leverage this powerful transformation in the development of novel molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols: The Reaction of 2-Chloro-N-methoxy-N-methylnicotinamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 2-Chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb-Nahm amide, and organolithium reagents. This reaction is a cornerstone of modern organic synthesis for the high-yield, selective preparation of 2-chloro-6-acylpyridines, which are valuable intermediates in pharmaceutical and agrochemical research. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and discuss critical experimental parameters that ensure reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Power of Controlled Acylation

The synthesis of ketones is a fundamental transformation in organic chemistry. However, traditional methods involving the addition of highly reactive organometallic reagents to acylating agents like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] This occurs because the initially formed ketone is often more reactive than the starting material.

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][3] These amides react with organolithium or Grignard reagents to produce a remarkably stable tetrahedral intermediate.[4][5] This stability prevents the premature collapse to a ketone and subsequent over-addition, ensuring that the reaction stops cleanly at the desired ketone stage after a simple aqueous workup.[6]

Our focus here, this compound, allows for the synthesis of substituted 2-acylpyridines. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and agents for neurodegenerative diseases.[7][8] The chloro-substituent provides a valuable synthetic handle for further modifications, such as cross-coupling reactions, making the products of this reaction highly versatile building blocks.

The Scientific Principle: Chelation-Controlled Reactivity

The exceptional selectivity of the Weinreb-Nahm reaction is rooted in the formation of a stable, five-membered cyclic intermediate chelated by the lithium cation. This chelation is the key to preventing over-addition.

Mechanism Breakdown:

  • Nucleophilic Attack: The organolithium reagent (R-Li), a potent nucleophile, adds to the electrophilic carbonyl carbon of the Weinreb amide.[9][10]

  • Formation of the Chelated Intermediate: Upon addition, a tetrahedral intermediate is formed. The lithium cation is coordinated by both the newly formed alkoxide oxygen and the N-methoxy oxygen.[1][11][12] This bidentate chelation creates a stable five-membered ring.

  • Stability at Low Temperatures: This chelated intermediate is stable at low temperatures (typically -78 °C to 0 °C), effectively "protecting" the carbonyl functionality from a second equivalent of the organolithium reagent.[1]

  • Hydrolysis (Work-up): Upon introduction of a mild acid (e.g., aqueous NH₄Cl or HCl) during work-up, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone and the N,O-dimethylhydroxylamine byproduct.[4][6]

Caption: Reaction mechanism of Weinreb ketone synthesis.

Core Protocol: Synthesis of 2-Chloro-6-pentanoylpyridine

This protocol details the reaction of this compound with n-butyllithium. It serves as a representative example that can be adapted for other organolithium reagents.

Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried, two-neck round-bottom flask with a stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath (-78 °C)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup:

    • Assemble the oven-dried round-bottom flask under a positive pressure of nitrogen or argon.

    • Add this compound (1.0 eq) to the flask.

    • Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cooling:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Addition of Organolithium Reagent:

    • Slowly add n-butyllithium (1.1 eq) to the stirred solution dropwise via syringe over 10-15 minutes. A syringe pump is recommended for larger scale reactions to ensure a controlled addition rate.[13]

    • Maintain the internal temperature below -70 °C during the addition. A slight yellow color may develop.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.

  • Quenching:

    • While the reaction is still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-chloro-6-pentanoylpyridine.

Workflow Setup 1. Setup - Dissolve Weinreb amide - Anhydrous THF - Inert Atmosphere (N₂/Ar) Cool 2. Cool to -78 °C (Dry Ice/Acetone) Setup->Cool Add 3. Add n-BuLi (1.1 eq) - Dropwise via syringe - Keep T < -70 °C Cool->Add Stir 4. Stir at -78 °C (1 hour) Add->Stir Quench 5. Quench - Add sat. aq. NH₄Cl - Warm to RT Stir->Quench Extract 6. Extraction - Ethyl Acetate / H₂O - Wash with Brine Quench->Extract Dry 7. Dry & Concentrate - Dry (MgSO₄) - Filter, Rotovap Extract->Dry Purify 8. Purify (Silica Gel Chromatography) Dry->Purify Product Pure Ketone Product Purify->Product

Caption: Experimental workflow for ketone synthesis.

Key Parameters and Field-Proven Insights

  • Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture and air. Organolithium reagents are strong bases and will be quenched by water or acidic protons.[10] Ensure all glassware is oven- or flame-dried and solvents are freshly distilled or from a solvent purification system.

  • Temperature Control: This is the most critical parameter. Maintaining a low temperature (-78 °C) is essential for the stability of the tetrahedral intermediate.[1] Allowing the reaction to warm prematurely can lead to the collapse of the intermediate and potential side reactions, including over-addition.[14]

  • Reagent Quality: Use high-quality organolithium reagents. The titer (concentration) of commercial organolithium solutions can decrease over time. It is good practice to titrate the solution before use for accurate stoichiometry, especially for sensitive or large-scale reactions.

  • Side Reactions: While generally a very clean reaction, potential side reactions can include proton abstraction if any acidic protons are present on the organolithium reagent or substrate. For this compound, direct attack on the chloro-substituent is generally not observed under these conditions, as addition to the highly electrophilic Weinreb amide is kinetically favored.

Data Summary: Scope of Organolithium Reagents

The Weinreb-Nahm synthesis is highly versatile and tolerates a wide array of functional groups.[1] Various organolithium reagents can be employed to generate a diverse library of ketones.

Organolithium Reagent (R-Li)R GroupTypical ConditionsExpected YieldNotes
n-Butyllithiumn-Butyl-78 °C, 1 h, THF> 85%Standard aliphatic nucleophile.
sec-Butyllithiumsec-Butyl-78 °C, 1 h, THF> 80%More sterically hindered; may require longer reaction times.
tert-Butyllithiumtert-Butyl-78 °C, 1-2 h, THF> 75%Highly hindered and basic; temperature control is crucial.
MethyllithiumMethyl-78 °C to 0 °C, 1 h, THF/Et₂O> 90%Highly reactive; often gives excellent yields.
PhenyllithiumPhenyl-78 °C to 0 °C, 1 h, THF> 90%Standard aromatic nucleophile.
VinyllithiumVinyl-78 °C, 1 h, THF> 80%Provides access to α,β-unsaturated ketones.

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Conclusion

The reaction of this compound with organolithium reagents is a robust and reliable method for the synthesis of 2-chloro-6-acylpyridines. The formation of a stable, chelated tetrahedral intermediate is the key to the reaction's high selectivity and yield, preventing the over-addition that plagues other acylation methods. By carefully controlling experimental parameters, particularly temperature and anhydrous conditions, researchers can effectively utilize this reaction to build complex molecular architectures for applications in drug discovery and beyond.

References

2-Chloro-N-methoxy-N-methylnicotinamide as a precursor for bioactive quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2-Chloro-N-methoxy-N-methylnicotinamide as a Precursor for Bioactive Quinolones

Abstract

Quinolone scaffolds are cornerstones in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The synthesis of these vital heterocycles often requires precise control over bond formation to achieve desired substitutions and high yields. This application note details the utility of this compound, a specialized Weinreb amide, as a superior precursor for the controlled and efficient synthesis of bioactive quinolones. We will explore the mechanistic underpinnings of its reactivity, provide a detailed step-by-step protocol for the synthesis of a model 2-substituted-4-quinolone, and discuss the critical parameters for success.

Introduction: The Strategic Advantage of a Weinreb Amide Precursor

The development of potent quinolone-based drugs hinges on the ability to synthesize diverse analogues for structure-activity relationship (SAR) studies. A primary challenge in traditional synthesis is the controlled addition of carbon nucleophiles to carboxylic acid derivatives, which often leads to over-addition and the formation of undesired tertiary alcohols. The Weinreb-Nahm amide functionality elegantly solves this problem.[4][5]

Discovered in 1981, the N-methoxy-N-methylamide (Weinreb amide) reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a highly stable, metal-chelated tetrahedral intermediate.[4][5] This stability prevents the collapse of the intermediate and subsequent reaction with a second equivalent of the nucleophile.[4] Upon acidic workup, this intermediate cleanly hydrolyzes to yield the desired ketone.

This compound leverages this precise control. Its structure is bifunctional:

  • The Weinreb amide group serves as a handle for the regioselective introduction of a wide variety of R-groups at the carbonyl carbon via organometallic reagents.

  • The 2-chloro substituent on the pyridine ring acts as a leaving group in a subsequent intramolecular cyclization, facilitating the formation of the quinolone's second ring.

This dual functionality makes it a powerful and streamlined building block for generating libraries of quinolones for drug discovery.[6][7]

Mechanistic Principles

The transformation of this compound into a quinolone framework proceeds via a two-stage mechanism: (1) Weinreb-Nahm ketone synthesis, followed by (2) intramolecular nucleophilic aromatic substitution/cyclization.

Stage 1: Weinreb-Nahm Ketone Synthesis The process begins with the nucleophilic attack of an organometallic reagent (R-MgX or R-Li) on the amide carbonyl. The key to the reaction's success is the formation of a five-membered chelate involving the magnesium (or lithium) atom, the carbonyl oxygen, and the methoxy oxygen. This stable intermediate prevents the elimination of the methoxymethylamine group until an acidic quench is introduced.

Weinreb_Ketone_Synthesis start 2-Chloro-N-methoxy-N- methylnicotinamide reagent + R-MgX (Grignard Reagent) start->reagent intermediate Stable Chelated Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack quench + H₃O⁺ (Workup) intermediate->quench product Intermediate Ketone quench->product Hydrolysis side_product + [MeO(Me)NH₂]⁺X⁻

Caption: General mechanism of the Weinreb-Nahm ketone synthesis.

Stage 2: Intramolecular Cyclization The newly formed ketone intermediate possesses an enolizable proton alpha to the carbonyl group. In the presence of a strong, non-nucleophilic base, this proton is abstracted to form an enolate. The enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom on the pyridine ring. This cyclization, followed by tautomerization, yields the final 4-quinolone aromatic system.

Quinolone_Formation ketone Intermediate Ketone base + Base (e.g., NaH) - H₂ ketone->base enolate Enolate Intermediate base->enolate Deprotonation cyclization Intramolecular Nucleophilic Attack enolate->cyclization final_product 2-R-4-Quinolone cyclization->final_product Cyclization & Tautomerization (- Cl⁻)

Caption: Intramolecular cyclization pathway to the quinolone core.

Experimental Protocol: Synthesis of 2-Heptyl-4-quinolone

This protocol describes the synthesis of 2-Heptyl-4-quinolone, a structural analogue of the Pseudomonas aeruginosa quorum sensing molecule PQS.[8]

Materials & Equipment:

  • This compound (CAS: 488149-34-4)

  • Heptylmagnesium bromide (1.0 M solution in THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Schlenk line or nitrogen/argon manifold

  • Oven-dried glassware

  • Magnetic stirrer and stir bars

  • Silica gel for column chromatography

Workflow Overview

Experimental_Workflow start 1. Setup - Dry glassware under N₂/Ar - Add precursor & anhydrous THF step1 2. Ketone Formation - Cool to 0°C - Add HeptylMgBr dropwise - Warm to RT, stir 2h start->step1 step2 3. Quench Reaction - Cool to 0°C - Add sat. aq. NH₄Cl step1->step2 step3 4. Extraction - Extract with EtOAc (x3) - Wash with NaHCO₃, brine - Dry over MgSO₄ step2->step3 step4 5. Solvent Removal - Concentrate in vacuo - (Crude ketone intermediate) step3->step4 step5 6. Cyclization - Dissolve crude in anhyd. DMF - Add NaH portion-wise at 0°C - Heat to 80°C, stir 4h step4->step5 step6 7. Final Workup - Cool and quench with H₂O - Extract with EtOAc (x3) - Wash with brine, dry step5->step6 step7 8. Purification - Concentrate in vacuo - Purify via silica gel chromatography step6->step7 end 9. Characterization - ¹H NMR, ¹³C NMR, MS - (Pure 2-Heptyl-4-quinolone) step7->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of the Ketone Intermediate

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.98 mmol). Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Dissolution: Add 20 mL of anhydrous THF via syringe. Stir until the solid is fully dissolved.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add heptylmagnesium bromide (5.5 mL of a 1.0 M solution, 5.5 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate as an oil. This crude product is typically used in the next step without further purification.

Part B: Intramolecular Cyclization to 2-Heptyl-4-quinolone

  • Setup: To an oven-dried 100 mL round-bottom flask, add sodium hydride (0.24 g of a 60% dispersion, 5.98 mmol, 1.2 eq). Wash the NaH with dry hexanes (2 x 5 mL) under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.

  • Dissolution: Suspend the washed NaH in 15 mL of anhydrous DMF. Cool the suspension to 0 °C.

  • Addition of Ketone: Dissolve the crude ketone from Part A in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Causality Note: Adding the ketone to the base ensures that the base is always in excess, promoting complete enolate formation.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80 °C. Stir for 4 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of 20 mL of water.

  • Extraction and Washing: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes:ethyl acetate as the eluent to afford the pure 2-Heptyl-4-quinolone.

Data & Safety Considerations

Typical Reaction Parameters & Yields
ParameterValue/ConditionRationale
Precursor This compoundProvides the core pyridine ring and Weinreb amide functionality.
Nucleophile Heptylmagnesium bromide (1.1 eq)Introduces the C2-alkyl chain. A slight excess drives the reaction to completion.
Ketone Synth. Temp. 0 °C to Room TempControls initial reactivity and ensures complete reaction.
Cyclization Base Sodium Hydride (NaH, 1.2 eq)Strong, non-nucleophilic base that irreversibly forms the enolate.
Cyclization Temp. 80 °CProvides the necessary thermal energy for the intramolecular SₙAr reaction.
Typical Yield 65-80% (over two steps)Reflects an efficient transformation with standard purification losses.
Safety Precautions
  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents (Grignard): Highly flammable and react violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and techniques.[9]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Solvents: THF and DMF are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate PPE.

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of bioactive quinolones. The integrated Weinreb amide functionality ensures a controlled and high-yielding introduction of diverse side chains, while the 2-chloro substituent provides a reliable handle for subsequent intramolecular cyclization. The protocol outlined herein demonstrates a robust pathway to 2-alkyl-4-quinolones, a scaffold of significant interest in drug discovery. By systematically varying the organometallic nucleophile, researchers can efficiently generate extensive libraries of novel quinolone derivatives for biological screening and the development of next-generation therapeutics.

References

The Strategic Application of 2-Chloro-N-methoxy-N-methylnicotinamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Controlled Synthesis

In the landscape of contemporary drug discovery, the nicotinamide framework, a derivative of vitamin B3, stands as a "privileged scaffold."[1] This distinction is earned due to its prevalence in a multitude of biologically active compounds, including crucial coenzymes like NAD.[1] Medicinal chemists have extensively leveraged this scaffold to develop a diverse array of therapeutic agents, from fungicides to potent enzyme inhibitors targeting diseases like cancer.[1] Within this esteemed chemical family lies 2-Chloro-N-methoxy-N-methylnicotinamide, a highly versatile intermediate that embodies the principles of controlled and efficient molecular construction.

This technical guide delves into the practical applications of this compound, focusing on its role as a sophisticated building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. We will explore the underlying chemical principles that make this reagent a powerful tool for researchers and provide detailed protocols for its synthesis and subsequent elaboration into medicinally relevant structures.

At its core, this compound is a Weinreb amide. This functional group is of paramount importance in modern organic synthesis due to its unique reactivity profile with organometallic reagents.[1] Unlike more traditional acylating agents such as esters or acid chlorides, Weinreb amides react with Grignard or organolithium reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists the common pitfall of over-addition, which often leads to the undesired formation of tertiary alcohols.[1] Instead, the stable intermediate collapses to the desired ketone only upon acidic workup, offering chemists a remarkable degree of control over the reaction outcome.

The presence of a chlorine atom at the 2-position of the pyridine ring further enhances the synthetic utility of this compound. This halogen provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This dual functionality—the controlled ketone synthesis via the Weinreb amide and the cross-coupling potential of the chloro-pyridine—makes this compound a strategic linchpin in the assembly of complex drug candidates.

This guide will provide a detailed look into the practical execution of these transformations, empowering researchers to harness the full potential of this valuable synthetic intermediate.

PART 1: Synthesis of this compound

The journey to utilizing this powerful intermediate begins with its own synthesis. A common and efficient route starts from the commercially available 2-chloronicotinic acid. The process involves the activation of the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine.

Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.

Reaction Scheme:

Synthesis_of_this compound reactant1 2-Chloronicotinic Acid reagent1 DMF (cat.), CH2Cl2, RT reactant1->reagent1 reactant2 Oxalyl Chloride (or SOCl2) reactant3 N,O-Dimethylhydroxylamine HCl reactant4 Pyridine (or other base) intermediate1 2-Chloronicotinoyl Chloride reagent2 CH2Cl2, 0 °C to RT intermediate1->reagent2 product1 This compound reagent1->intermediate1 reagent2->product1

Synthesis of the target Weinreb amide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinic Acid157.5610.0 g63.5 mmol
Oxalyl Chloride126.936.5 mL (1.2 eq)76.2 mmol
N,O-Dimethylhydroxylamine HCl97.546.8 g (1.1 eq)69.8 mmol
Pyridine79.1011.2 mL (2.2 eq)139.7 mmol
Dichloromethane (DCM)-200 mL-
N,N-Dimethylformamide (DMF)-2-3 drops-

Procedure:

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (10.0 g, 63.5 mmol) and dichloromethane (150 mL).

  • Acid Chloride Formation: Add a catalytic amount of DMF (2-3 drops) to the suspension. Slowly add oxalyl chloride (6.5 mL, 76.2 mmol) dropwise at room temperature. The reaction mixture will be stirred at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (6.8 g, 69.8 mmol) and pyridine (11.2 mL, 139.7 mmol) in dichloromethane (50 mL).

  • Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Slowly add the N,O-dimethylhydroxylamine/pyridine solution dropwise to the cooled acid chloride solution over 30 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

PART 2: Application in the Synthesis of Kinase Inhibitor Scaffolds

The true utility of this compound is realized in its application as a precursor to more complex molecules. A primary application is in the synthesis of kinase inhibitors, many of which feature a heterocyclic core functionalized with various aryl and amino groups.[2]

Application Note 1: Synthesis of a Key Ketone Intermediate for Pyridinyl-Based Kinase Inhibitors

This protocol demonstrates the controlled addition of a Grignard reagent to this compound to generate a ketone. This ketone is a versatile intermediate that can be further elaborated into a variety of kinase inhibitor scaffolds. For this example, we will use phenylmagnesium bromide as the Grignard reagent.

Reaction Scheme:

Grignard_Reaction reactant1 This compound reagent1 THF, 0 °C reactant1->reagent1 reactant2 Phenylmagnesium Bromide intermediate1 Stable Tetrahedral Intermediate reagent2 Aqueous Acid Workup (e.g., NH4Cl) intermediate1->reagent2 product1 (2-Chloropyridin-3-yl)(phenyl)methanone reagent1->intermediate1 reagent2->product1

Controlled ketone synthesis via Weinreb amide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound200.625.0 g24.9 mmol
Phenylmagnesium Bromide (3.0 M in Et2O)-9.2 mL (1.1 eq)27.4 mmol
Tetrahydrofuran (THF), anhydrous-100 mL-
Saturated aqueous NH4Cl solution-50 mL-
Ethyl acetate-150 mL-

Procedure:

  • Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, dissolve this compound (5.0 g, 24.9 mmol) in anhydrous THF (100 mL).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (9.2 mL of a 3.0 M solution in diethyl ether, 27.4 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (2-chloropyridin-3-yl)(phenyl)methanone, can be purified by silica gel column chromatography or recrystallization.

Application Note 2: Elaboration of the Ketone Intermediate via Suzuki-Miyaura Cross-Coupling

The 2-chloro substituent on the pyridine ring of the ketone intermediate is a prime site for further functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups. This protocol outlines a general procedure for the coupling of the previously synthesized ketone with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 (2-Chloropyridin-3-yl)(phenyl)methanone reagent1 Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100 °C reactant1->reagent1 reactant2 Arylboronic Acid product1 (2-Arylpyridin-3-yl)(phenyl)methanone reagent1->product1

Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2-Chloropyridin-3-yl)(phenyl)methanone217.652.0 g9.19 mmol
Arylboronic Acid-1.2 eq11.0 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.565 mol %0.46 mmol
Potassium Carbonate138.212.0 eq18.4 mmol
1,4-Dioxane-40 mL-
Water-10 mL-

Procedure:

  • Setup: In a Schlenk flask, combine (2-chloropyridin-3-yl)(phenyl)methanone (2.0 g, 9.19 mmol), the desired arylboronic acid (11.0 mmol), potassium carbonate (2.54 g, 18.4 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.53 g, 0.46 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 2-aryl-3-benzoylpyridine derivative.

Conclusion: A Gateway to Molecular Complexity

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in facilitating complex molecular synthesis. Its Weinreb amide moiety provides a reliable and high-yielding route to ketones, while the 2-chloro-pyridine core offers a versatile platform for further elaboration through cross-coupling chemistry. This combination makes it an invaluable tool for medicinal chemists, particularly in the construction of kinase inhibitors and other biologically active molecules. The protocols outlined in this guide provide a practical framework for the synthesis and application of this important building block, empowering researchers to accelerate the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-methoxy-N-methylnicotinamide, a member of the Weinreb amide family of compounds, is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive Weinreb amide moiety with a functionalized pyridine ring, make it a valuable building block for the synthesis of complex target molecules. The Weinreb amide functionality provides a reliable method for the formation of ketones and aldehydes by controlled addition of organometallic reagents or reduction, respectively, mitigating the common issue of over-addition.[1][2][3][4] This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable two-step process. Detailed protocols, safety considerations, and analytical methods are provided to ensure a safe, efficient, and reproducible synthesis for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 2-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to the more reactive 2-chloronicotinoyl chloride. This is followed by the amidation of the acid chloride with N,O-dimethylhydroxylamine hydrochloride to yield the target Weinreb amide. This strategy is advantageous for scale-up due to the high reactivity of the acid chloride intermediate, which typically leads to high conversion in the subsequent amidation step.

Diagram of the Synthetic Pathway

Synthetic_Pathway 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic_Acid->2-Chloronicotinoyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Final_Product This compound 2-Chloronicotinoyl_Chloride->Final_Product N,O-Dimethylhydroxylamine Hydrochloride, Base Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Start_1 Charge Reactor with 2-Chloronicotinic Acid & Toluene Add_Catalyst Add Catalytic DMF Start_1->Add_Catalyst Add_SOCl2 Slowly Add Thionyl Chloride Add_Catalyst->Add_SOCl2 Reflux Heat to Reflux (2-4 hours) Add_SOCl2->Reflux Concentrate_1 Concentrate under Reduced Pressure Reflux->Concentrate_1 Add_Acid_Chloride Add Acid Chloride Solution Dropwise Concentrate_1->Add_Acid_Chloride Crude 2-Chloronicotinoyl Chloride Start_2 Prepare Solution of N,O-Dimethylhydroxylamine HCl & Base Cool Cool to 0-5 °C Start_2->Cool Cool->Add_Acid_Chloride React Stir at RT (1-3 hours) Add_Acid_Chloride->React Workup Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) React->Workup Dry Dry Organic Layer Workup->Dry Concentrate_2 Concentrate under Reduced Pressure Dry->Concentrate_2 Purify Purify by Crystallization or Chromatography Concentrate_2->Purify Final_Product 2-Chloro-N-methoxy- N-methylnicotinamide Purify->Final_Product Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, categorized by the two primary stages: the preparation of the 2-chloronicotinic acid intermediate and its subsequent conversion to the final Weinreb amide product.

Part 1: Synthesis of 2-Chloronicotinic Acid

The quality of your starting material is paramount. Impurities generated in this initial stage will carry through and complicate the subsequent amidation and purification steps. The most common route involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[1][2]

Question 1: My 2-chloronicotinic acid product is a mixture of isomers and is difficult to purify. What is the likely cause and how can I improve the regioselectivity of the chlorination?

Answer: The presence of isomeric byproducts, such as 6-chloronicotinic acid, is a common issue when using harsh chlorinating agents like phosphorus oxychloride (POCl₃) on the nicotinic acid N-oxide precursor.[3] The pyridine ring is activated towards nucleophilic substitution at the 2- and 6-positions, and controlling the regioselectivity can be challenging.

Root Cause Analysis:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less favored isomer.

  • Excess Chlorinating Agent: An excess of POCl₃ or PCl₅ can lead to over-chlorination or reaction at less activated sites.

  • Reaction Mechanism: The reaction proceeds through a nucleophilic substitution on the pyridine N-oxide. The electronic properties of the ring direct the incoming chloride to the 2- and 6-positions.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature during the addition of the chlorinating agent and throughout the reaction. Lowering the temperature can significantly favor the formation of the 2-chloro isomer.

  • Stoichiometry: Use a minimal excess of the chlorinating agent. A 1.1 to 1.5 molar equivalent is often sufficient.

  • Alternative Chlorinating Agents: Consider using a milder chlorinating agent or a different synthetic route if isomeric purity is critical. For instance, synthesis from 2-chloro-3-methylpyridine via oxidation can offer better regioselectivity.[4]

Question 2: I am observing a significant amount of unreacted nicotinic acid N-oxide in my crude product. How can I drive the chlorination to completion?

Answer: Incomplete conversion of the N-oxide is a frequent problem, often stemming from insufficient activation or deactivation of the chlorinating agent.

Root Cause Analysis:

  • Moisture: Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride are highly sensitive to moisture. Any water in the reaction will consume the reagent, rendering it inactive for the desired transformation.[5]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to ensure full conversion.

  • Purity of Starting Materials: Impurities in the nicotinic acid N-oxide can interfere with the reaction.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and high-purity reagents.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

  • Optimization of Reaction Conditions: If incomplete conversion persists, a modest increase in reaction temperature or an extension of the reaction time may be necessary. Perform these changes incrementally to avoid the formation of degradation byproducts.

Part 2: Synthesis of this compound (Weinreb Amide Formation)

The conversion of 2-chloronicotinic acid to the corresponding Weinreb amide typically proceeds via an activated intermediate, most commonly the acid chloride.[6][7] This activated species is then reacted with N,O-dimethylhydroxylamine.

Question 3: My final product is contaminated with unreacted 2-chloronicotinic acid. What is causing the incomplete amidation?

Answer: The presence of unreacted starting material in your final product points to an issue with either the formation of the acid chloride intermediate or the subsequent nucleophilic attack by N,O-dimethylhydroxylamine.

Root Cause Analysis:

  • Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride may be incomplete. This can be due to the same reasons as incomplete chlorination of the N-oxide, such as the presence of moisture or insufficient reagent.[8]

  • Protonation of the Amine: N,O-dimethylhydroxylamine is a nucleophile and a base. If the reaction conditions are acidic, the amine will be protonated, rendering it non-nucleophilic and unable to react with the acid chloride. The formation of the acid chloride using reagents like thionyl chloride generates HCl as a byproduct, which must be neutralized.[5]

Troubleshooting Protocol:

  • Ensure Complete Acid Chloride Formation: Before adding the N,O-dimethylhydroxylamine, ensure the conversion of the carboxylic acid to the acid chloride is complete. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

  • Use of a Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl produced during the acid chloride formation.[5] This will ensure that the N,O-dimethylhydroxylamine remains in its free, nucleophilic form. A common practice is to use two equivalents of the amine or one equivalent of the amine and one equivalent of a sacrificial base.[5]

  • Temperature Control: The reaction of the acid chloride with the amine is typically exothermic. It's advisable to add the amine solution slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Question 4: I am observing a byproduct with a mass corresponding to the ethyl ester of 2-chloronicotinic acid. Where is this coming from?

Answer: The formation of an ester byproduct indicates that an alcohol was present in the reaction mixture and competed with the N,O-dimethylhydroxylamine as a nucleophile.

Root Cause Analysis:

  • Solvent Contamination: If an alcohol, such as ethanol, is used as a solvent or is present as an impurity in another solvent, it can react with the highly reactive acid chloride intermediate to form the corresponding ester.[5]

  • Carryover from Previous Steps: If an alcohol was used in a previous step (e.g., for recrystallization of the 2-chloronicotinic acid), it may not have been completely removed.

Troubleshooting Protocol:

  • Solvent Purity: Use high-purity, anhydrous, non-alcoholic solvents (e.g., dichloromethane, tetrahydrofuran, or toluene) for the Weinreb amide formation step.

  • Thorough Drying of Starting Materials: Ensure that the 2-chloronicotinic acid is thoroughly dried and free of any residual solvents from previous steps before proceeding with the acid chloride formation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during the synthesis of this compound?

A1: The reagents used in this synthesis are hazardous. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that you have a quenching plan for any unreacted reagents.

Q2: Can I use a one-pot procedure to synthesize the Weinreb amide directly from the carboxylic acid without isolating the acid chloride?

A2: Yes, one-pot procedures using coupling reagents are well-established for the synthesis of Weinreb amides and can be advantageous in terms of efficiency and avoiding the handling of sensitive acid chlorides.[6][9] Reagents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents can be used to activate the carboxylic acid in situ for reaction with N,O-dimethylhydroxylamine.[10]

Q3: How can I best purify the final this compound product?

A3: The purification method will depend on the nature of the impurities. Column chromatography on silica gel is a common and effective method for removing both more polar and less polar byproducts. Recrystallization can also be an effective technique if a suitable solvent system can be found.

Visualizing the Synthesis and Byproduct Formation

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts NicotinicAcid Nicotinic Acid N_Oxide Nicotinic Acid N-Oxide NicotinicAcid->N_Oxide Oxidation (e.g., H₂O₂) Chloro_Acid 2-Chloronicotinic Acid N_Oxide->Chloro_Acid Chlorination (e.g., POCl₃) Isomer_Byproduct 6-Chloronicotinic Acid N_Oxide->Isomer_Byproduct Side Reaction Unreacted_N_Oxide Unreacted N-Oxide N_Oxide->Unreacted_N_Oxide Incomplete Reaction Acid_Chloride 2-Chloronicotinoyl Chloride Chloro_Acid->Acid_Chloride Activation (e.g., SOCl₂) Unreacted_Acid Unreacted 2-Chloronicotinic Acid Chloro_Acid->Unreacted_Acid Incomplete Reaction Weinreb_Amide 2-Chloro-N-methoxy- N-methylnicotinamide Acid_Chloride->Weinreb_Amide Amidation (Me(MeO)NH) Ester_Byproduct Ester Byproduct Acid_Chloride->Ester_Byproduct Side Reaction (Alcohol)

Caption: Synthetic route and common byproduct formation.

Diagram 2: Troubleshooting Logic for Incomplete Amidation

Troubleshooting_Amidation Start Problem: Unreacted 2-Chloronicotinic Acid Check_Activation Was acid activation complete? Start->Check_Activation Check_Base Was a non-nucleophilic base used? Check_Activation->Check_Base Yes Solution_Activation Optimize activation: - Anhydrous conditions - Monitor reaction (e.g., IR) Check_Activation->Solution_Activation No Solution_Base Add a base (e.g., TEA) to neutralize HCl Check_Base->Solution_Base No Check_Moisture Were anhydrous conditions maintained during amidation? Check_Base->Check_Moisture Yes Solution_Moisture Ensure anhydrous conditions for amidation Check_Moisture->Solution_Moisture No

Caption: Troubleshooting workflow for incomplete amidation.

Quantitative Data Summary

Parameter Recommendation Rationale
Chlorinating Agent Stoichiometry 1.1 - 1.5 equivalentsMinimizes over-chlorination and byproduct formation.
Amine Stoichiometry 2.0 equivalents (or 1.0 eq. amine + 1.0 eq. base)Ensures the amine is not protonated by HCl byproduct.[5]
Reaction Temperature (Amidation) 0 °C to Room TemperatureControls exothermic reaction and reduces side reactions.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for the synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide, a critical Weinreb amide intermediate. Our goal is to provide you with in-depth troubleshooting strategies, detailed protocols, and the causal logic behind experimental choices to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low or fails completely. What are the primary causes?

Low yield is the most frequent challenge, often stemming from one of three areas: inefficient activation of the starting carboxylic acid, issues with the nucleophile or base, or suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Assess Carboxylic Acid Activation: The conversion of the 2-chloronicotinic acid's carboxyl group into a more electrophilic species is the critical first step.[3] Incomplete activation is a common culprit for low yields.[1]

    • Coupling Reagent Stoichiometry: Ensure you are using at least 1.0-1.5 equivalents of your coupling reagent (e.g., HATU, EDC).

    • Reagent Quality: Coupling reagents can degrade with improper storage. Use fresh or properly stored reagents.

    • Activation Time: Allow for a pre-activation period. Mix the 2-chloronicotinic acid, coupling reagent, and a non-nucleophilic base for 15-30 minutes before adding the N,O-dimethylhydroxylamine hydrochloride.[1]

  • Evaluate the Amine Component and Base:

    • Amine Salt Form: N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt.[4] An adequate amount of base (at least 2.0 equivalents if starting from the acid, or 1.0 equivalent if starting from an acyl chloride) is required to liberate the free amine for the reaction.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). This prevents the base from competing with the intended amine nucleophile.[1]

    • Hygroscopicity: N,O-dimethylhydroxylamine hydrochloride is hygroscopic.[5] The presence of water can hydrolyze your activated carboxylic acid intermediate, leading to reaction failure.[1] Ensure it is handled under anhydrous conditions.

  • Optimize Reaction Conditions:

    • Solvent Choice: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1] Ensure solvents are freshly distilled or from a sealed bottle to minimize water content.

    • Temperature Control: While many couplings proceed at room temperature, some sluggish reactions benefit from gentle heating (e.g., 40-50 °C). Conversely, if side reactions are an issue, cooling the reaction to 0 °C during the addition of reagents can be beneficial.[1]

Q2: I'm observing significant side products during my reaction. How can I identify and minimize them?

Side product formation typically arises from the reactivity of the starting materials or the instability of intermediates.

Common Side Products and Solutions:

Side Product/IssueCausalityMitigation Strategy
Unreacted 2-Chloronicotinic Acid Incomplete activation of the carboxylic acid.[2]Increase equivalents of coupling reagent and base. Allow for a pre-activation step. Verify reagent quality.
Hydrolyzed Starting Material Presence of moisture in reagents or solvent, leading to the hydrolysis of the activated ester intermediate.[1]Use anhydrous solvents and reagents. Handle hygroscopic materials (like N,O-dimethylhydroxylamine HCl) in a glovebox or under an inert atmosphere.
N-Acylurea Adduct When using carbodiimide coupling reagents (like EDC or DCC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[6]Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or DMAP.[7] These additives trap the O-acylisourea to form a more reactive active ester, preventing rearrangement.[6][7]
Epimerization/Racemization While not applicable to the achiral 2-chloronicotinic acid, this is a critical consideration in other Weinreb amide syntheses. Additives like HOBt or OxymaPure are known to suppress racemization.[1]Not directly applicable, but good practice to include additives like HOBt which also improve efficiency.
Q3: How do I choose the most effective coupling reagent for this synthesis?

The choice of coupling reagent is a balance between reactivity, cost, and ease of purification. For this compound, several classes of reagents are effective.

Comparison of Common Coupling Reagents:

Reagent ClassExamplesMechanismProsCons
Acyl Halide Thionyl Chloride (SOCl₂), Oxalyl ChlorideConverts carboxylic acid to a highly reactive acyl chloride intermediate.High reactivity, inexpensive.Harsh conditions (can be incompatible with sensitive functional groups), generates HCl byproduct.
Carbodiimides EDC, DCCForms a reactive O-acylisourea intermediate.[8]Mild conditions, widely used.Can form N-acylurea byproduct, requires additives (HOBt, DMAP) for efficiency and to prevent side reactions.[7] DCC byproduct (DCU) can be difficult to remove.
Aminium/Uronium Salts HATU, HBTUForms a highly reactive HOBt/HOAt-based active ester.[8]Very high efficiency, fast reaction times, low racemization risk.[9]More expensive, byproducts are water-soluble and generally easy to remove.
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium-based active ester.High efficiency, does not react with the free amine component, allowing for equimolar stoichiometry.[8]More expensive than carbodiimides.

Recommendation: For initial attempts and small-scale synthesis, HATU is often the most reliable choice due to its high reactivity and clean reaction profile. For larger-scale synthesis where cost is a factor, an EDC/HOBt system is a robust and economical alternative.

Q4: What is the best procedure for workup and purification to maximize my isolated yield?

A well-designed workup and purification strategy is crucial to avoid losing your product. Weinreb amides are generally stable, but care should be taken to avoid hydrolysis.[10][11]

Standard Workup Protocol:

  • Quench the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to quench any remaining reactive species.

  • Solvent Extraction: If you used a water-miscible solvent like DMF, add a water-immiscible solvent like ethyl acetate or DCM and a sufficient amount of water to partition the components. Extract the aqueous layer 2-3 times with the organic solvent.

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can typically be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via HATU Coupling

This protocol is recommended for its high efficiency and reliability.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.5 M concentration).

  • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, proceed with the standard workup and purification protocol described in Q4.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol is a cost-effective alternative for larger-scale reactions.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloronicotinic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.1 eq.).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA) or DIPEA (2.5 eq.) and stir for 5 minutes.

  • Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor progress by TLC or LC-MS.

  • Upon completion, proceed with the standard workup and purification protocol described in Q4.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_activation Verify Acid Activation (Reagent Stoichiometry & Quality) start->check_activation check_amine Assess Amine & Base (Free Base Generation, Anhydrous Conditions) check_activation->check_amine Activation OK? sub_activation Action: Use fresh coupling reagent, increase equivalents, pre-activate. check_activation->sub_activation check_conditions Optimize Reaction Conditions (Solvent, Temperature) check_amine->check_conditions Amine/Base OK? sub_amine Action: Use >2 eq. base, ensure anhydrous reagents. check_amine->sub_amine solution Yield Optimized check_conditions->solution Conditions OK? sub_conditions Action: Use dry solvent, adjust temperature. check_conditions->sub_conditions

Caption: A decision tree for troubleshooting low reaction yield.

Diagram 2: The Weinreb Amide Formation Mechanism

This diagram illustrates the key steps, including the formation of the stable tetrahedral intermediate that prevents over-addition.

WeinrebMechanism cluster_activation 1. Acid Activation cluster_coupling 2. Nucleophilic Attack & Chelation RCOOH 2-Chloronicotinic Acid Activated Activated Intermediate (e.g., O-Acylisourea) RCOOH->Activated + Coupling Reagent Intermediate Stable Tetrahedral Intermediate (Chelated) Activated->Intermediate + Amine Amine MeO(Me)NH Amine->Intermediate Product Weinreb Amide (Product) Intermediate->Product Workup

Caption: Mechanism showing the chelated tetrahedral intermediate.

References

managing side reactions in Grignard additions to 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing Grignard additions to 2-Chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and help you optimize your reaction outcomes.

Introduction: The Power and Pitfalls of a Challenging Transformation

The Grignard addition to a Weinreb amide, such as this compound, is a powerful tool for constructing carbon-carbon bonds to form ketones.[1][2][3] The Weinreb-Nahm amide is specifically designed to prevent the common problem of over-addition that plagues reactions with esters or acid chlorides.[2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[2][3]

However, the presence of a 2-chloropyridine ring introduces significant challenges. The pyridine nitrogen can coordinate with the Grignard reagent, and the chloro-substituent presents an alternative electrophilic site. This can lead to a variety of undesired side reactions, diminishing the yield of the target ketone and complicating purification. This guide will help you understand, anticipate, and mitigate these side reactions.

Visualizing the Reaction Landscape

To effectively troubleshoot, it's crucial to understand the potential pathways your reaction can take. The diagram below illustrates the desired reaction alongside the most common side reactions.

Grignard_Reactions cluster_reactants Reactants cluster_products Potential Products Substrate This compound Desired_Ketone Desired Ketone Substrate->Desired_Ketone Desired Pathway (Addition to Weinreb Amide) Side_Product_1 Addition to Pyridine Ring (1,2- or 1,4-dihydropyridine) Substrate->Side_Product_1 Side Reaction Side_Product_2 Halogen-Metal Exchange Substrate->Side_Product_2 Side Reaction Grignard R-MgX Grignard->Desired_Ketone Grignard->Side_Product_1 Grignard->Side_Product_2 Side_Product_3 Over-addition Product (Tertiary Alcohol) Grignard->Side_Product_3 Desired_Ketone->Side_Product_3 Side Reaction (if intermediate collapses prematurely)

Caption: Reaction pathways for Grignard addition to this compound.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses specific issues you may encounter during your experiments. The table below outlines common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Grignard Reagent: Moisture in glassware or solvent, or an oxide layer on the magnesium.[4] 2. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate.[5]1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane.[4] 2. Optimize Temperature: While low temperatures are often preferred for selectivity, a gradual increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to find the optimal balance.[6]
Formation of a Significant Amount of Dihydropyridine Adduct Addition to the Pyridine Ring: The pyridine nitrogen can coordinate with the Lewis acidic MgX₂ species, activating the ring towards nucleophilic attack by the Grignard reagent.[5] This is more pronounced at higher temperatures.[5]Lower Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor addition to the more electrophilic Weinreb amide over the pyridine ring.[5]
Presence of Des-chloro Nicotinamide Derivative Halogen-Metal Exchange: The Grignard reagent can undergo exchange with the chlorine atom on the pyridine ring, especially if the Grignard reagent is highly reactive (e.g., alkyl Grignards).Use a Less Reactive Grignard: Consider using a more sterically hindered or less nucleophilic Grignard reagent. The addition of a catalytic amount of a transition metal, such as copper, can sometimes favor addition over exchange.
Formation of Tertiary Alcohol (Over-addition Product) Instability of the Tetrahedral Intermediate: The chelated intermediate, while generally stable, can collapse to the ketone in the reaction mixture, which can then be attacked by a second equivalent of the Grignard reagent.[7] This is more likely at higher temperatures or with prolonged reaction times.Strict Temperature Control and Inverse Quench: Maintain a low reaction temperature throughout the addition and reaction time. Quench the reaction by adding the reaction mixture to a cold, saturated ammonium chloride solution ("inverse quench") to rapidly protonate the intermediate before it can collapse and react further.
Complex Mixture of Products A Combination of the Above Side Reactions: Multiple side reactions occurring simultaneously.Systematic Optimization: Begin by addressing the most likely issue based on the major side product(s) observed. A systematic approach, such as a Design of Experiments (DoE), can be beneficial to identify the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not starting, even with activators?

A: Beyond the usual culprits of moisture and inactive magnesium, ensure your starting alkyl/aryl halide is pure.[8] Contaminants can inhibit the reaction. Also, consider the solvent; while THF is common, other ethers like diethyl ether or diglyme can sometimes be more effective depending on the specific Grignard reagent.[4][9]

Q2: I'm observing the formation of a homocoupled product from my Grignard reagent (R-R). What causes this?

A: This is known as Wurtz coupling, where the Grignard reagent reacts with the unreacted organic halide.[4] This is more common with reactive halides like benzylic and allylic halides.[4] To minimize this, add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide.[4]

Q3: Can I use an excess of the Grignard reagent to drive the reaction to completion?

A: While a slight excess (1.1-1.5 equivalents) is often used to account for any quenching by trace moisture, a large excess can promote side reactions, particularly over-addition and reaction with the pyridine ring.[10] It is recommended to titrate your Grignard reagent before use to know its exact concentration and use a controlled stoichiometry.

Q4: What is the best way to quench the reaction?

A: For sensitive substrates like this, a low-temperature quench is crucial. Adding the reaction mixture slowly to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method. This mild acid protonates the alkoxide intermediate without causing significant degradation of other functional groups.

Q5: My desired ketone product seems to be degrading during workup or purification. What can I do?

A: Pyridine-containing ketones can sometimes be sensitive to strong acids or prolonged exposure to silica gel. During workup, avoid strong acids if possible. For purification, consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to your eluent) or alternative purification methods like flash chromatography with neutral alumina.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition with High Selectivity
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.5 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add a small portion of a solution of the organic halide (1.5 eq.) in anhydrous THF to the magnesium. If the reaction does not initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Addition to Weinreb Amide: Cool the Grignard solution to -78 °C. In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to -40 °C or -20 °C.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding it to a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Titration of the Grignard Reagent

A precise knowledge of the Grignard reagent's concentration is vital for reproducibility and minimizing side reactions.

  • Preparation: Dry a known amount of iodine (I₂) in a flask under vacuum and dissolve it in anhydrous THF.

  • Titration: Cool the iodine solution to 0 °C. Slowly add the Grignard solution dropwise via syringe until the characteristic purple/brown color of iodine disappears.

  • Calculation: The concentration of the Grignard reagent can be calculated based on the volume added to reach the endpoint, knowing that 1 mole of the Grignard reagent reacts with 1 mole of iodine.

Troubleshooting Logic Flow

The following diagram provides a logical workflow for troubleshooting common issues in this reaction.

Troubleshooting_Flowchart Start Reaction Complete. Analyze Crude Product. Low_Conversion Low Conversion of Starting Material? Start->Low_Conversion Check_Grignard Verify Grignard Activity: - Titrate reagent - Ensure anhydrous conditions - Re-activate Mg Low_Conversion->Check_Grignard Yes Major_Side_Product Major Side Product(s) Observed? Low_Conversion->Major_Side_Product No Increase_Temp Gradually Increase Reaction Temperature Check_Grignard->Increase_Temp Optimize Re-run with Optimized Conditions Increase_Temp->Optimize Desired_Product High Yield of Desired Ketone! Major_Side_Product->Desired_Product No Identify_Side_Product Identify Side Product(s) by MS, NMR Major_Side_Product->Identify_Side_Product Yes Dihydropyridine Dihydropyridine Adduct? Identify_Side_Product->Dihydropyridine Lower_Temp Lower Reaction Temperature (e.g., -78°C) Dihydropyridine->Lower_Temp Yes Halogen_Exchange Des-chloro Product? Dihydropyridine->Halogen_Exchange No Lower_Temp->Optimize Change_Grignard Consider Less Reactive Grignard or Additives Halogen_Exchange->Change_Grignard Yes Over_Addition Tertiary Alcohol? Halogen_Exchange->Over_Addition No Change_Grignard->Optimize Inverse_Quench Use Inverse Quench at Low Temperature Over_Addition->Inverse_Quench Yes Over_Addition->Optimize No Inverse_Quench->Optimize

Caption: A step-by-step guide for troubleshooting Grignard additions.

References

Technical Support Center: Mastering Reactions with 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for effectively utilizing this versatile reagent while preventing common pitfalls like over-addition.

Introduction: The Power and Precision of a Weinreb Amide

This compound is a specialized Weinreb amide, a class of reagents renowned for their ability to facilitate the synthesis of ketones and aldehydes from organometallic reagents with high precision.[1][2] The key to their success lies in the N-methoxy-N-methylamide functionality, which cleverly circumvents the pervasive issue of over-addition often encountered with more reactive acylating agents like acid chlorides or esters.[3]

The core principle of this control lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is unreactive towards further addition of the organometallic reagent under the reaction conditions. It is only upon acidic workup that this stable intermediate collapses to furnish the desired ketone, ensuring a clean and high-yielding transformation.[1][4]

This guide will delve into the practical aspects of working with this compound, providing you with the knowledge to optimize your reactions and troubleshoot any challenges that may arise.

Core Mechanism: Preventing Over-Addition

The prevention of over-addition is the cornerstone of Weinreb amide chemistry. The following diagram illustrates the mechanism for a Grignard reaction with this compound.

Weinreb Reaction Mechanism reagent 2-Chloro-N-methoxy- N-methylnicotinamide intermediate Stable Tetrahedral Intermediate (Chelated) reagent->intermediate Nucleophilic Attack grignard R-MgX (Grignard Reagent) grignard->intermediate workup Aqueous Acidic Workup (e.g., NH4Cl) intermediate->workup Stable until workup ketone Desired Ketone over_addition Over-addition Product (Tertiary Alcohol) ketone->over_addition Further Reaction (Prevented) workup->ketone Collapse of Intermediate Experimental_Workflow start Start: Dissolve Weinreb Amide in Anhydrous THF cool Cool to -78 °C start->cool add_grignard Slowly Add Grignard Reagent (1.1-1.2 eq) cool->add_grignard react Stir at -78 °C for 1-3 h (Monitor by TLC) add_grignard->react quench Quench with Saturated NH4Cl at -78 °C react->quench warm_extract Warm to RT and Extract with Organic Solvent quench->warm_extract wash_dry Wash with Brine and Dry Organic Layer warm_extract->wash_dry concentrate_purify Concentrate and Purify by Column Chromatography wash_dry->concentrate_purify end End: Pure Ketone concentrate_purify->end

References

Technical Support Center: Purification of 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-chloronicotinic acid (2-CNA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-chloronicotinic acid?

The impurity profile of 2-CNA is highly dependent on its synthetic route. However, several common impurities are frequently encountered:

  • Positional Isomers: The most notable impurity is often 6-chloronicotinic acid, which can form as a by-product during chlorination reactions of nicotinic acid-N-oxide.[1]

  • Unreacted Starting Materials: Depending on the synthesis, this could include nicotinic acid or nicotinic acid-N-oxide.[2]

  • Reagents and their by-products: Residual chlorinating agents like phosphorus oxychloride (POCl₃) or their hydrolysis products (e.g., phosphoric acid) can be present.[1][2]

  • Colored Impurities: Many synthetic preparations, especially older methods, are known to produce colored end products that can be difficult to remove even with repeated recrystallization.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup may be present.

Q2: How can I accurately assess the purity of my 2-chloronicotinic acid?

A multi-faceted approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reverse-phase (RP) HPLC method is suitable for analyzing 2-chloronicotinic acid.[3] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[3] Purity is often specified as not less than 98.0% by HPLC.[4]

  • Melting Point: The melting point is a good indicator of purity. Pure 2-CNA has a sharp melting point, reported in the range of 176-193°C.[4][5][6] A broad melting range or a value significantly lower than the literature suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities if they are present in sufficient quantities (>1%).

  • Appearance: The pure compound should be a white to off-white crystalline powder.[6] The presence of yellow or orange hues indicates impurities.[4]

Q3: What are the key physicochemical properties I should be aware of during purification?

Understanding the properties of 2-CNA is critical for designing an effective purification strategy. Its behavior is dictated by the interplay between the acidic carboxylic acid group and the weakly basic pyridine ring.

PropertyValue / DescriptionSignificance for Purification
Molecular Weight 157.55 g/mol [4]Essential for all stoichiometric calculations.
pKa 2.54[7]The carboxylic acid is moderately acidic. This is the key to separation by pH-mediated extraction or precipitation.
Appearance White to light yellow/orange crystalline powder[4][6]Color is a direct, albeit qualitative, indicator of purity.
Melting Point 176-193°C (decomposes)[4][6][7]A sharp melting point is a good indicator of high purity.
Solubility Sparingly soluble in water (0.17 g/100g ); soluble in methanol (2.7 g/100g ), ethanol, and DMSO. Insoluble in non-polar solvents like benzene.[5][6]Crucial for selecting appropriate recrystallization solvents and extraction systems. Its aqueous solubility is highly pH-dependent.

Q4: My final product is persistently colored. How can I decolorize it?

Colored impurities are a common issue.[1] The most effective method for removal is treatment with activated charcoal during recrystallization. The high surface area of activated carbon allows it to adsorb the large, often conjugated molecules responsible for the color.

Procedure:

  • Dissolve the crude, colored 2-CNA in a suitable hot solvent (e.g., a methanol/water mixture).[1]

  • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

  • Keep the solution hot and stir or swirl for 5-15 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

Troubleshooting Guide

Problem 1: Low yield after aqueous workup/extraction.

Q: I seem to be losing a significant amount of my 2-chloronicotinic acid during the aqueous workup and extraction phases. Why is this happening and how can I maximize my recovery?

A: This is a classic problem rooted in the amphoteric nature of 2-CNA. The molecule possesses both a carboxylic acid group (pKa ≈ 2.54) and a basic pyridine nitrogen. Your losses are almost certainly due to improper pH control during the workup.

Causality Explained:

  • At low pH (pH < 1): The carboxylic acid is fully protonated (-COOH), making the molecule neutral and thus more soluble in organic solvents. However, the pyridine nitrogen can also become protonated, forming a pyridinium salt, which increases aqueous solubility.

  • At neutral pH (pH ≈ 4-7): The carboxylic acid is deprotonated (-COO⁻), forming the carboxylate salt. This anionic form is highly soluble in water and will be lost to the aqueous phase during an extraction with an organic solvent.

  • At high pH (pH > 8): The molecule remains in its anionic carboxylate form, ensuring high aqueous solubility.

The key to successful isolation is to adjust the pH to a range where the molecule is least soluble in water, which is its isoelectric point. For 2-CNA, this is typically a pH of 2.0-2.5.[1] At this specific pH, the carboxylic acid is largely protonated and neutral, minimizing its solubility in water and causing it to precipitate.

Solution Workflow:

  • Dissolution: After quenching the reaction, dissolve the crude product in an aqueous basic solution (e.g., dilute NaOH or NH₄OH) to a pH > 8.[8] This deprotonates the carboxylic acid, forming the highly water-soluble sodium or ammonium salt and allowing you to wash away any non-acidic organic impurities with an immiscible organic solvent (e.g., ethyl acetate, toluene).

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add acid (e.g., concentrated HCl) with vigorous stirring to adjust the pH to 1-2.[8][9]

  • Precipitation: As you approach the target pH, pure 2-chloronicotinic acid will precipitate as a white solid.[8]

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water to remove residual salts, and dry thoroughly.

G cluster_0 Aqueous Workup Troubleshooting crude Crude Reaction Mixture dissolve Dissolve in Aqueous Base (e.g., NaOH, pH > 8) crude->dissolve wash Wash with Organic Solvent (e.g., EtOAc) to Remove Neutral/Basic Impurities dissolve->wash separate Separate Aqueous Layer wash->separate acidify Acidify Aqueous Layer with HCl to pH 1-2 separate->acidify precipitate Precipitate Forms acidify->precipitate filtrate Isolate by Filtration precipitate->filtrate pure Pure 2-CNA Solid filtrate->pure G cluster_1 Purification Strategy Decision Tree start Crude 2-CNA q1 Are non-acidic impurities present? start->q1 ph_precip Use pH-Mediated Precipitation (Protocol 1) q1->ph_precip Yes q2 Is the product colored? q1->q2 No ph_precip->q2 recryst_charcoal Recrystallize with Activated Charcoal (Protocol 2) q2->recryst_charcoal Yes recryst_no_charcoal Recrystallize without Charcoal (Protocol 2, skip step 2) q2->recryst_no_charcoal No end Pure 2-CNA recryst_charcoal->end recryst_no_charcoal->end

References

Technical Support Center: Chromatographic Purification of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed technical support for the purification of 2-Chloro-N-methoxy-N-methylnicotinamide by column chromatography. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize separation efficiency. The methodologies described are grounded in established chromatographic principles and data from closely related structural analogs.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the purification of this compound by flash column chromatography?

A1: Based on protocols for structurally similar compounds, such as its 6-chloro isomer, a standard silica gel stationary phase is recommended.[1] A good starting mobile phase (eluent) is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexane or heptane. A 1:1 (v/v) mixture of ethyl acetate/hexane is a documented starting point for a related isomer and serves as an excellent initial condition for TLC analysis to determine the optimal solvent ratio.[1]

Q2: What are the key physicochemical properties of this compound that influence chromatography?

A2: Understanding the molecule's properties is crucial for method development. Key parameters for this compound are:

  • Molecular Formula: C₈H₉ClN₂O₂[2]

  • Molecular Weight: 200.62 g/mol [2]

  • Calculated XLogP3-AA: 1.3[2]

  • Topological Polar Surface Area (TPSA): 42.4 Ų[2]

The positive LogP value and the TPSA suggest the compound has moderate polarity, making it well-suited for normal-phase chromatography on silica gel with common organic solvents. Its solubility is very low in water (0.24 g/L)[2].

Q3: How can I visualize the compound on a Thin Layer Chromatography (TLC) plate?

A3: Since the nicotinamide core provides UV activity, the primary visualization method should be UV light (254 nm) on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄). The compound will appear as a dark spot. For confirmation, especially if impurities are not UV-active, chemical staining is recommended. Weinreb amides can be visualized effectively with a potassium permanganate (KMnO₄) stain, where they typically appear as yellow spots on a purple background.[3] Ceric ammonium molybdate (CAM) or phosphomolybdic acid (PMA) stains are also effective universal stains for organic molecules.[4][5]

Q4: What are the likely impurities I need to separate?

A4: Impurities will be specific to your synthetic route. However, common impurities in the synthesis of related nicotinoyl chlorides and Weinreb amides include:

  • Unreacted Starting Materials: Such as 2-chloronicotinic acid.

  • Hydrolysis Products: The Weinreb amide can hydrolyze back to the corresponding carboxylic acid (2-chloronicotinic acid) if exposed to water and acid/base, especially on the slightly acidic surface of silica gel.

  • Reagent-Derived Impurities: Byproducts from chlorinating agents (e.g., thionyl chloride, oxalyl chloride)[6] or coupling reagents.

  • Positional Isomers: If the chlorination step is not perfectly regioselective, other chloro-isomers could be present.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: My compound is not eluting from the column (stuck at the origin).

  • Question: I've loaded my crude product, but even after passing a large volume of my chosen eluent (e.g., 30% EtOAc in Hexane), the desired product is not coming off the column. What's happening?

  • Answer: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. This compound is moderately polar, and if your crude mixture contains highly polar impurities, they can interact strongly with the silica.

    • Causality: The hydroxyl groups on the surface of silica gel are polar and acidic, forming strong hydrogen bonds with polar functional groups on your molecule (like the amide carbonyl and the pyridine nitrogen). A non-polar eluent cannot effectively compete for these interaction sites.

    • Troubleshooting Steps:

      • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate concentration). You can do this stepwise (e.g., move from 30% to 50% EtOAc) or by running a continuous gradient.

      • Add a Polar Modifier: If increasing the primary polar solvent is insufficient or causes co-elution, consider adding a small amount (0.5-1%) of a stronger polar modifier like methanol to your eluent system. This is very effective at eluting highly retained compounds.

      • Re-evaluate TLC: Ensure your TLC solvent system gives the compound an Rf value between 0.2 and 0.4 for good separation.[5] If the Rf is near zero, your column eluent is not appropriate.

Issue 2: My compound is eluting too quickly (in the solvent front).

  • Question: My product is eluting immediately with the solvent front, showing no separation from non-polar impurities. What should I do?

  • Answer: This is the opposite problem: your eluent is too polar. The mobile phase is so effective at solubilizing your compound that it doesn't have a chance to interact with (adsorb to) the stationary phase.

    • Causality: The high polarity of the eluent outcompetes the silica gel for interaction with your molecule, causing it to travel through the column at the same speed as the solvent.

    • Troubleshooting Steps:

      • Decrease Eluent Polarity: Reduce the concentration of the polar solvent. For example, if you are using 50% EtOAc in Hexane, try 20% or 30%.

      • Change Solvents: Consider switching to a less polar solvent system altogether. For example, dichloromethane (DCM) is less polar than ethyl acetate. A system of DCM/Hexane or DCM/Methanol might provide the selectivity you need.

      • Confirm with TLC: An Rf value of >0.8 on your TLC plate predicts this behavior. Adjust the solvent system until the Rf is in the optimal 0.2-0.4 range.

Issue 3: I'm seeing significant tailing or "streaking" of my compound's spot/peak.

  • Question: The separation is poor because the spot for my product is elongated and streaky on the TLC plate and the fractions are broad and overlapping. Why is this happening?

  • Answer: Tailing is often caused by strong, non-ideal interactions between the compound and the stationary phase, or by overloading the column. The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups on the silica surface.

    • Causality: Acid-base interactions between the basic nitrogen on the pyridine ring and acidic silica gel sites can lead to slow desorption kinetics, causing the compound to "drag" or "streak" down the column.

    • Troubleshooting Steps:

      • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a volatile base like triethylamine (Et₃N) to your eluent system (typically 0.1% to 1%).[5] This will compete for the acidic sites and allow your compound to elute in a much sharper band.

      • Reduce Sample Load: Overloading the column is a common cause of tailing. Ensure you are not using too much crude material for the column size (a general rule is 1-5% of the silica gel weight).

      • Use a Different Stationary Phase: If tailing persists, consider using a deactivated or different stationary phase, such as neutral alumina, which is less acidic than silica gel.

Issue 4: My compound seems to be degrading on the column.

  • Question: After chromatography, my yield is very low, and TLC analysis of the fractions shows new, more polar spots that were not in the crude mixture.

  • Answer: This suggests your compound may be unstable on the acidic silica gel. Weinreb amides can be susceptible to hydrolysis under acidic conditions, which would convert your product back to 2-chloronicotinic acid.

    • Causality: The Lewis and Brønsted acidic sites on the silica gel surface can catalyze the hydrolysis of the N-methoxy-N-methyl amide bond, especially if there is residual water in your solvents or on the silica.

    • Troubleshooting Steps:

      • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to speed up the elution.

      • Neutralize the Silica: As mentioned for tailing, adding triethylamine to the eluent can help neutralize the silica and suppress acid-catalyzed degradation.

      • Use Deactivated Silica or Alumina: Consider using a specially deactivated silica gel or switching to neutral alumina as the stationary phase.

      • Dry Solvents: Ensure your elution solvents are anhydrous to minimize the risk of hydrolysis.

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare stock solutions of your crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Prepare several TLC chambers with different eluent systems of varying polarity.

    • Recommended Test Systems:

      • 20% EtOAc / 80% Hexane

      • 40% EtOAc / 60% Hexane

      • 60% EtOAc / 40% Hexane

  • Spot the crude material on silica gel TLC plates (F₂₅₄).

  • Develop the plates in the prepared chambers.

  • Visualize the plates first under UV light (254 nm) and circle all spots.

  • Dip one plate in a KMnO₄ staining solution and gently heat if necessary. Yellow spots on a purple background are indicative of oxidizable functional groups, including the Weinreb amide.[3]

  • Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and gives the best separation from visible impurities.

Table 1: Example TLC Data and Interpretation
Eluent System (EtOAc/Hexane)Rf of ProductRf of Impurity A (Less Polar)Rf of Impurity B (More Polar)Recommendation
20:800.150.400.00Polarity too low. Product is slow, poor separation from baseline.
40:60 0.35 0.65 0.05 Optimal. Good separation between all components.
60:400.600.850.20Polarity too high. Product moves fast, poor separation from less polar impurity.

Workflow & Logic Diagrams

Diagram 1: Column Chromatography Optimization Workflow

This diagram outlines the decision-making process for developing and troubleshooting the purification protocol.

Chromatography_Workflow cluster_prep Phase 1: Preparation & Initial Analysis cluster_optimization Phase 2: Condition Optimization cluster_column Phase 3: Column Execution & Troubleshooting TLC 1. Run TLC with Test Solvents (e.g., 20, 40, 60% EtOAc/Hex) Rf_Check 2. Analyze Rf of Product TLC->Rf_Check Adjust_Polarity_High Decrease % EtOAc Rf_Check->Adjust_Polarity_High Rf > 0.5 Adjust_Polarity_Low Increase % EtOAc Rf_Check->Adjust_Polarity_Low Rf < 0.2 Optimal_Rf Rf is 0.2-0.4 Proceed to Column Rf_Check->Optimal_Rf 0.2 <= Rf <= 0.4 Adjust_Polarity_High->TLC Re-run TLC Adjust_Polarity_Low->TLC Re-run TLC Run_Column 3. Pack and Run Column Optimal_Rf->Run_Column Analyze_Fractions 4. Analyze Fractions by TLC Run_Column->Analyze_Fractions Problem_Check 5. Identify Issues Analyze_Fractions->Problem_Check Tailing Tailing / Streaking? Problem_Check->Tailing Yes Degradation Degradation? Problem_Check->Degradation Yes Success Pure Product Isolated Problem_Check->Success No Issues Sol_Tailing Add 0.5% Et3N to Eluent Tailing->Sol_Tailing Sol_Degradation Use Neutralized Silica or Alumina Degradation->Sol_Degradation Sol_Tailing->Run_Column Re-run Sol_Degradation->Run_Column Re-run

Caption: Workflow for optimizing column chromatography conditions.

References

Technical Support Center: Reactions Involving 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-N-methoxy-N-methylnicotinamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of moisture on reactions involving this versatile Weinreb-Nahm amide. Our goal is to equip you with the foundational knowledge and practical steps to diagnose issues, optimize your reaction conditions, and ensure the successful synthesis of your target ketones or aldehydes.

Introduction: The Critical Role of Anhydrous Conditions

This compound is a Weinreb-Nahm amide, a class of reagents prized for their ability to react cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones, or with hydrides to yield aldehydes.[1][2] The success of these transformations hinges on the unique stability of the tetrahedral intermediate formed during the reaction, which is stabilized by chelation involving the methoxy group.[1] This stability prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[1]

However, the reagents used in these syntheses, particularly Grignard and organolithium reagents, are exceptionally strong bases.[3][4] Their high reactivity makes them exquisitely sensitive to protic sources, with water being the most common and detrimental contaminant. The presence of even trace amounts of moisture can lead to reaction failure, low yields, and the formation of unwanted byproducts.[5][6] This guide is designed to help you understand, identify, and resolve issues arising from moisture contamination.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during experiments with this compound.

Q1: My Grignard reaction with this compound failed, and I recovered most of my starting material. What is the most likely cause?

A: The most probable culprit is the quenching of your Grignard reagent by moisture.[5][7] Grignard reagents (R-MgX) are potent bases and will react preferentially with any available acidic protons, such as the hydrogen atoms in water.[3][8] This acid-base reaction is much faster than the desired nucleophilic attack on the Weinreb amide. The reaction consumes your Grignard reagent, converting it into an unreactive hydrocarbon (R-H), and therefore, no ketone product is formed.[4][9]

Q2: What are the specific chemical consequences of water in my reaction vessel?

A: Moisture has two primary detrimental effects in this reaction system:

  • Consumption of the Organometallic Reagent: As mentioned above, each molecule of water will destroy one equivalent of your highly basic organometallic reagent (e.g., Grignard or organolithium).[8][10] This is often the primary reason for low or no product yield.

  • Hydrolysis of the Weinreb Amide: Although slower than the reaction with the Grignard reagent, this compound can undergo hydrolysis in the presence of water, particularly under acidic or basic workup conditions. This will cleave the amide bond to form 2-chloronicotinic acid and N,O-dimethylhydroxylamine.[11][12] If you are isolating acidic byproducts, it's a strong indicator of moisture contamination or improper workup.

Q3: I believe my solvents are anhydrous. What are other potential sources of moisture?

A: Even if you start with a sealed bottle of anhydrous solvent, moisture can be introduced from several sources:

  • Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere.[13] Standard air-drying is insufficient. All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.[6][14]

  • Atmosphere: Exposing the reaction to the laboratory atmosphere, even briefly, can introduce enough moisture to affect the outcome. Reactions should be conducted under an inert atmosphere of nitrogen or argon.[15][16]

  • Reagents: The starting this compound, if not stored properly in a desiccator, can absorb moisture. Likewise, the magnesium turnings used for Grignard formation can have a passivated, hydrated oxide layer.

  • Transfer Equipment: Syringes and cannulas used for transferring reagents and solvents must be thoroughly dried.[14]

Q4: Are there any visual cues that my reaction has been compromised by moisture?

A: While not definitive, some signs can suggest problems. If you are preparing a Grignard reagent, a failure to initiate (no cloudiness, no exotherm) is a classic sign of wet solvent or passivated magnesium.[7] During the addition of the Weinreb amide, if the expected gentle reflux or color change does not occur, it may indicate that the organometallic reagent has already been consumed. However, the most reliable indicator of moisture contamination is the analysis of your product mixture (e.g., by TLC, GC-MS, or NMR) showing unreacted starting material and the absence of the desired product.

Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues

This section provides a systematic approach to troubleshooting common problems.

Problem 1: Reaction Failure - No Ketone Product Detected
  • Symptom: Analysis of the crude reaction mixture shows only unreacted this compound and possibly the hydrocarbon byproduct from the organometallic reagent.

  • Root Cause Analysis: This is a classic sign that the organometallic reagent was completely consumed by a protic source before it could react with the Weinreb amide.

  • Solutions & Corrective Actions:

    • Verify Anhydrous Conditions: Re-evaluate your entire setup for moisture control. Ensure all glassware is meticulously flame- or oven-dried.[13]

    • Solvent Integrity: Use a freshly opened bottle of a high-grade anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for others) immediately before use.[17][18]

    • Inert Atmosphere: Ensure a positive pressure of dry nitrogen or argon is maintained throughout the entire experiment, from setup to quench.[16]

    • Reagent Quality: Use fresh, high-quality magnesium turnings for Grignard formation. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.[7][19]

Problem 2: Low Yield of Desired Ketone
  • Symptom: The desired ketone is formed, but the isolated yield is significantly lower than expected. The primary byproduct may be the hydrocarbon from the organometallic reagent.

  • Root Cause Analysis: This indicates that a portion, but not all, of your organometallic reagent was quenched by moisture. The amount of moisture was insufficient to cause complete failure but enough to reduce the effective stoichiometry of your nucleophile.

  • Solutions & Corrective Actions:

    • Refine Drying Technique: While your general procedure may be correct, there could be a weak point. Re-examine every step, from drying the stir bar to ensuring septa are not old and punctured.

    • Use a Sacrificial Excess: It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent to consume any trace, unavoidable moisture.[20] If yields are consistently low, consider titrating your organometallic solution before use to determine its exact concentration.

    • Temperature Control: Ensure the reaction is performed at the optimal temperature. Adding the Weinreb amide at a low temperature (e.g., 0 °C) before allowing the reaction to warm can sometimes improve yields.

Problem 3: Isolation of 2-Chloronicotinic Acid Byproduct
  • Symptom: Along with the desired ketone or unreacted starting material, you isolate 2-chloronicotinic acid.

  • Root Cause Analysis: This is a direct result of the hydrolysis of the this compound. This can happen if significant water is present in the reaction flask or, more commonly, if the acidic or basic workup is performed incorrectly (e.g., prolonged exposure, incorrect pH).

  • Solutions & Corrective Actions:

    • Review Anhydrous Protocol: The presence of this byproduct during the reaction phase points to a severe moisture issue. Revisit all points in "Problem 1."

    • Optimize Workup: Quench the reaction by slowly adding it to a saturated aqueous solution of a mild acid (like ammonium chloride) or base, rather than adding water directly to the reaction flask. Ensure the workup is performed efficiently and without undue delay. The goal is to protonate the intermediate and separate the layers promptly.

Data Presentation: Impact of Moisture on Yield

The following table provides a conceptual illustration of how trace amounts of water can drastically affect the theoretical yield of a ketone synthesis from this compound using 1.0 equivalent of a Grignard reagent.

Water Content in Solvent (ppm)Molar Equivalents of Water*Effective Grignard Reagent (Equivalents)Theoretical Yield of Ketone
< 10 (Anhydrous)~0.0005~0.999>95%
50~0.0028~0.997~95%
200~0.011~0.989~90-95%
500~0.028~0.972~70-80%
1000 (0.1%)~0.056~0.944<50%

*Calculated for a hypothetical reaction in 100 mL of THF with 10 mmol of substrate.

Visualizing the Impact of Moisture

Reaction Pathways

The following diagram illustrates the desired productive pathway versus the non-productive pathways initiated by water contamination.

Moisture_Impact cluster_desired Desired Reaction Pathway (Anhydrous) cluster_undesired Side Reactions from Moisture RMgX Grignard Reagent (R-MgX) Intermediate Stable Chelated Intermediate RMgX->Intermediate Nucleophilic Addition Hydrocarbon Hydrocarbon Byproduct (R-H) RMgX->Hydrocarbon Quenching (Fast) Weinreb 2-Chloro-N-methoxy- N-methylnicotinamide Weinreb->Intermediate Acid 2-Chloronicotinic Acid (Hydrolysis Byproduct) Weinreb->Acid Hydrolysis (Slower) Water Water (H₂O) Water->Hydrocarbon Water->Acid Ketone Desired Ketone Product Intermediate->Ketone Aqueous Workup Troubleshooting_Workflow start Low or No Yield Observed check_sm Starting Material Recovered? start->check_sm check_hydrocarbon Hydrocarbon (R-H) Byproduct Observed? check_sm->check_hydrocarbon Yes check_acid 2-Chloronicotinic Acid Byproduct Observed? check_sm->check_acid No check_hydrocarbon->check_acid No quenched Conclusion: Grignard Quenched by Moisture. check_hydrocarbon->quenched Yes hydrolysis Conclusion: Weinreb Amide Hydrolysis Occurred. check_acid->hydrolysis Yes other_issue Issue may be unrelated to moisture (e.g., reagent quality, temp, stoichiometry). Review entire procedure. check_acid->other_issue No solution Solution: Rigorously dry ALL glassware, solvents, and reagents. Ensure a robust inert atmosphere. quenched->solution hydrolysis->solution

References

Technical Support Center: Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Thermal Stability Challenges.

The synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide, a vital Weinreb amide intermediate in pharmaceutical development, requires careful management of reaction conditions to ensure both high yield and purity. One of the most critical parameters to control is temperature. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the thermal stability issues that researchers may encounter during this synthesis.

Troubleshooting Guide: Addressing Common Thermal Stability Issues

This section is designed to help you diagnose and resolve problems that may arise during the synthesis of this compound, with a focus on those related to thermal instability.

Question 1: My reaction mixture is darkening, and I'm observing a significant amount of impurities in my crude product. What is the likely cause?

Answer:

Darkening of the reaction mixture is a common indicator of decomposition, which in this synthesis, is often triggered by excessive temperatures. The primary suspect is the thermal degradation of the starting materials, intermediates, or the final product.

Potential Causes:

  • Decomposition of 2-Chloronicotinoyl Chloride: The acid chloride intermediate is highly reactive and can decompose at elevated temperatures, leading to the formation of colored byproducts.

  • Side Reactions of the Weinreb Amide: The desired product, this compound, while more stable than the acid chloride, can also degrade under harsh thermal conditions. The pyridine ring is susceptible to various photochemical and thermal reactions.[1]

  • Solvent-Related Issues: If the reaction temperature exceeds the boiling point of the solvent, localized overheating can occur, leading to decomposition.

Troubleshooting Protocol:

  • Temperature Monitoring and Control:

    • Ensure your reaction vessel is equipped with a calibrated thermometer and an efficient cooling system (e.g., an ice bath).

    • Maintain the reaction temperature within the recommended range. For the acylation of N,O-dimethylhydroxylamine with 2-chloronicotinoyl chloride, a temperature of 0-5 °C is generally recommended.

  • Slow Reagent Addition:

    • Add the 2-chloronicotinoyl chloride to the solution of N,O-dimethylhydroxylamine hydrochloride and base dropwise. This allows for better control of the exothermic reaction and prevents temperature spikes.

  • Solvent Selection:

    • Use a solvent with a suitable boiling point for the reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by heat.

Question 2: I'm experiencing a drop in yield upon scaling up my reaction, even though I'm following the same procedure. Could this be a thermal stability issue?

Answer:

Yes, a drop in yield on scale-up is a classic sign of a thermally sensitive reaction. Heat dissipation becomes less efficient as the reaction volume increases, leading to a higher internal temperature and increased decomposition.

Key Considerations for Scale-Up:

  • Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume. This makes it more challenging to remove the heat generated by the exothermic acylation reaction.

  • Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing decomposition.

Mitigation Strategies for Scale-Up:

  • Jacketed Reactor: Utilize a jacketed reactor with a circulating cooling fluid for precise temperature control.

  • Overhead Stirring: Employ a powerful overhead stirrer to ensure efficient mixing and uniform temperature distribution.

  • Slower Addition Rate: Further decrease the addition rate of the acid chloride to manage the heat evolution more effectively.

  • Calorimetry Studies: For larger scale production, consider performing reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for safe and efficient scale-up.

Question 3: My final product purity is lower than expected, and I suspect the presence of thermally-induced byproducts. What are the potential impurities, and how can I detect them?

Answer:

Thermal stress can lead to the formation of several byproducts. Understanding these potential impurities is key to developing appropriate analytical methods for their detection and implementing purification strategies.

Potential Thermally-Induced Impurities:

ImpurityPotential Source
2-Chloronicotinic AcidHydrolysis of unreacted 2-chloronicotinoyl chloride or the product.
2-ChloronicotinamideReaction of 2-chloronicotinoyl chloride with ammonia (if present as an impurity).
Polymeric materialsSelf-condensation or polymerization of reactive intermediates at high temperatures.
Products of ring opening/rearrangementSevere thermal degradation of the pyridine ring.

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main product and non-volatile impurities. A gradient method is often necessary to resolve all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the impurities, providing valuable clues to their structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of isolated impurities.

Workflow for Investigating Thermal Stability Issues

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, is a critical intermediate in modern organic synthesis, particularly in the development of pharmaceutical agents. Its unique structure allows for the controlled formation of carbon-carbon bonds to produce ketones, making it a valuable building block. The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the final product's efficacy, safety, and stability. Therefore, a robust, accurate, and reliable analytical method for purity assessment is essential for quality control in research and manufacturing environments.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for the purity assessment of this compound. We will explore a proposed Reversed-Phase HPLC (RP-HPLC) method in detail, explaining the rationale behind the chosen parameters. Furthermore, we will objectively compare this method with alternative analytical techniques, providing supporting data and protocols to guide researchers and drug development professionals in selecting the most appropriate strategy for their needs.

Pillar 1: A Validated HPLC Method for Purity Determination

Reversed-phase HPLC is the method of choice for analyzing a wide range of non-polar to moderately polar compounds, making it ideally suited for this compound.[1][2] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[1]

Proposed Chromatographic Conditions

A scientifically sound starting point for method development is crucial. The following conditions are proposed based on the physicochemical properties of nicotinamide derivatives and related aromatic compounds.[3][4][5]

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump HPLC system with a UV detector provides the necessary performance and reliability.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the aromatic ring system. A 150 mm length provides adequate resolution for potential impurities.[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is recommended to ensure elution of both polar and non-polar impurities. Phosphoric acid helps to sharpen peaks by controlling the ionization of any residual silanols on the column.[7]
Gradient 0-20 min: 30% to 80% B20-25 min: 80% B25-30 min: 30% BThis gradient profile allows for the separation of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 260 nmBased on the chromophore of the nicotinamide ring system, this wavelength is expected to provide good sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or an inline degasser.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in the table above.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure the system is clean.

    • Inject the standard solution five times to check for system suitability.

    • Inject the sample solution in duplicate.

System Suitability and Trustworthiness

To ensure the validity of the analytical results, a system suitability test (SST) must be performed. This is a core requirement of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for 5 injections)Demonstrates the precision and reproducibility of the system.
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For higher accuracy, especially for regulatory filings, the use of relative response factors for known impurities is recommended.[13]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SystemEquilibration System Equilibration SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemEquilibration SST System Suitability Test (SST) SystemEquilibration->SST Verify Performance SampleInjection Sample Injection SST->SampleInjection If Passed Integration Peak Integration SampleInjection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 2-Chloro-N-methoxy-N-methylnicotinamide, a crucial Weinreb amide intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings, procedural details, and comparative metrics of the prevalent synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this versatile building block.

Introduction: The Significance of a Halogenated Nicotinamide Weinreb Amide

This compound integrates two key functionalities: a chloro-substituted pyridine ring and a Weinreb amide. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The chloro-substituent at the 2-position serves as a versatile handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The Weinreb amide (N-methoxy-N-methylamide) is a highly valued functional group in modern organic synthesis.[1] Its principal advantage lies in its controlled reactivity towards organometallic reagents, such as Grignard or organolithium species, to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] This stability prevents the premature collapse of the intermediate and subsequent reaction with a second equivalent of the organometallic reagent.[1] Consequently, Weinreb amides are indispensable precursors for the synthesis of complex molecules.

This guide will compare two primary synthetic approaches to this compound:

  • Route 1: The Classical Two-Step Synthesis from 2-Chloronicotinic Acid

  • Route 2: Late-Stage Chlorination of a Nicotinamide Precursor

We will analyze these routes based on efficiency, safety, scalability, and the underlying chemical principles.

Route 1: The Classical Two-Step Synthesis via an Acyl Chloride Intermediate

This is the most established and widely employed method for the synthesis of this compound. The strategy hinges on the activation of the carboxylic acid of 2-chloronicotinic acid to a more reactive acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.

Logical Workflow of Route 1

Route_1_Workflow Start 2-Chloronicotinic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate 2-Chloronicotinoyl Chloride Step1->Intermediate Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Step2 Step 2: Weinreb Amidation Intermediate->Step2 Product This compound Step2->Product N,O-Dimethylhydroxylamine Base

Caption: Workflow for the classical two-step synthesis.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 2-Chloronicotinoyl chloride

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a chlorinating agent, such as oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq), dropwise to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Inert Atmosphere: This prevents side reactions with atmospheric moisture.

  • Chlorinating Agents: Oxalyl chloride and thionyl chloride are effective reagents for converting carboxylic acids to acyl chlorides. Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed. Thionyl chloride produces SO₂ and HCl.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the reaction.

Step 2: Synthesis of this compound

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), dropwise. This neutralizes the hydrochloride salt to generate the free amine.

  • In a separate flask, dissolve the crude 2-chloronicotinoyl chloride from Step 1 in the same anhydrous solvent.

  • Slowly add the solution of 2-chloronicotinoyl chloride to the stirred solution of N,O-dimethylhydroxylamine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt. A non-nucleophilic base is used to avoid competing reactions with the acyl chloride.

  • Low Temperature Addition: The reaction is often exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side product formation.

Performance Metrics for Route 1
ParameterDataSource/Justification
Overall Yield Typically 70-90%Based on reported yields for similar Weinreb amide syntheses from acid chlorides. A patent for the related 2-chloro-N,N-dimethylnicotinamide reports a yield of 95%.[2]
Purity High (>95%) after purificationAchievable with standard purification techniques like chromatography or recrystallization.
Number of Steps 2From commercially available 2-chloronicotinic acid.
Key Reagents 2-Chloronicotinic acid, Oxalyl chloride/Thionyl chloride, N,O-dimethylhydroxylamine HCl, Triethylamine/DIPEAReadily available from commercial suppliers.
Safety Concerns Use of corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂), evolution of acidic gases (HCl, SO₂). Requires a well-ventilated fume hood and careful handling.Standard safety protocols for handling acid chlorides are necessary.
Scalability Readily scalable, common in industrial processes.The procedures are robust and have been widely applied in large-scale synthesis.

Route 2: Late-Stage Chlorination of N-methoxy-N-methylnicotinamide

An alternative strategy involves the formation of the Weinreb amide first, followed by a regioselective chlorination of the pyridine ring. This approach avoids the handling of highly reactive acyl chlorides in the final steps.

Logical Workflow of Route 2

Route_2_Workflow Start Nicotinic Acid Step1 Step 1: Weinreb Amide Formation Start->Step1 Coupling Agent N,O-Dimethylhydroxylamine Intermediate N-methoxy-N-methylnicotinamide Step1->Intermediate Step2 Step 2: Regioselective Chlorination Intermediate->Step2 Chlorinating Agent (e.g., N-Chlorosuccinimide) Product This compound Step2->Product

Caption: Workflow for the late-stage chlorination route.

Plausible Experimental Protocol for Route 2

Step 1: Synthesis of N-methoxy-N-methylnicotinamide

  • To a solution of nicotinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Add a base like DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxy-N-methylnicotinamide, which can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Coupling Agents: EDC/HOBt is a common and effective peptide coupling system that can be used for the direct amidation of carboxylic acids, avoiding the need for an acyl chloride intermediate. Other coupling agents like HATU or T3P could also be employed.

  • Direct Amidation: This one-pot approach is often milder and can be more convenient than the two-step acid chloride method.

Step 2: Regioselective Chlorination

  • Dissolve N-methoxy-N-methylnicotinamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS, 1.1-1.5 eq).

  • The reaction may require a catalyst, such as a Lewis acid or a radical initiator, and may need to be heated or irradiated with light to proceed efficiently.

  • Monitor the reaction for the formation of the desired product and the consumption of the starting material.

  • Upon completion, quench the reaction and work up as described for Route 1.

  • Purification by column chromatography is likely necessary to separate the desired 2-chloro isomer from other regioisomers and unreacted starting material.

Causality Behind Experimental Choices:

  • Regioselectivity: The directing effects of the substituents on the pyridine ring will influence the position of chlorination. The amide group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, under certain conditions (e.g., radical or nucleophilic chlorination), selectivity for the 2-position may be achieved. Achieving high regioselectivity can be a significant challenge in this step.

Performance Metrics for Route 2
ParameterDataSource/Justification
Overall Yield Potentially lower and more variable (40-70%)The yield of the chlorination step is highly dependent on the regioselectivity, which can be difficult to control.
Purity May require more rigorous purification to remove regioisomers.The formation of multiple chlorinated isomers is a common challenge in the direct halogenation of substituted pyridines.
Number of Steps 2From commercially available nicotinic acid.
Key Reagents Nicotinic acid, Coupling agents (e.g., EDC, HOBt), N,O-dimethylhydroxylamine HCl, N-ChlorosuccinimideCoupling agents can be more expensive than traditional chlorinating agents.
Safety Concerns Generally safer than Route 1 as it avoids the use of highly corrosive chlorinating agents like SOCl₂ in the final steps. NCS is a solid and easier to handle.Standard laboratory safety precautions are still required.
Scalability Potentially more challenging to scale up due to regioselectivity issues and the cost of coupling agents.Achieving consistent regioselectivity on a large scale can be difficult.

Comparative Analysis and Recommendations

FeatureRoute 1: Classical Two-Step SynthesisRoute 2: Late-Stage Chlorination
Starting Material 2-Chloronicotinic AcidNicotinic Acid
Overall Yield High and reliable (70-90%)Potentially lower and more variable
Purity of Final Product High, with straightforward purificationMay be lower due to regioisomeric impurities
Key Challenge Handling of hazardous chlorinating agentsAchieving high regioselectivity in the chlorination step
Safety Higher risk due to corrosive reagentsGenerally safer
Cost-Effectiveness Generally more cost-effective for large-scale productionMay be more expensive due to coupling agents and potentially lower yields
Scalability ExcellentPotentially problematic

Expert Recommendation:

For most applications, Route 1 is the recommended synthetic strategy for the preparation of this compound. Its high and reliable yields, coupled with the straightforward purification of the final product, make it the more robust and scalable option. While it involves the use of hazardous reagents, the procedures are well-established and can be safely managed with appropriate engineering controls and personal protective equipment.

Route 2 presents an interesting alternative , particularly for small-scale synthesis where avoiding the use of thionyl chloride or oxalyl chloride is a priority. However, the potential for poor regioselectivity during the chlorination step is a significant drawback that could lead to lower yields and challenging purifications. Further research and development would be required to optimize the regioselectivity of the chlorination step to make this route competitive with the classical approach for large-scale production.

Conclusion

The synthesis of this compound is most reliably achieved through a classical two-step procedure involving the formation of 2-chloronicotinoyl chloride followed by amidation. This method offers high yields and purity, making it suitable for both laboratory and industrial-scale production. While late-stage chlorination offers a potentially safer alternative, challenges in controlling regioselectivity currently limit its practical application. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations.

References

The Versatile Precursor: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and agrochemical development, the strategic design and synthesis of novel bioactive molecules are paramount. The nicotinamide scaffold, a ubiquitous motif in biologically active compounds, serves as a privileged starting point for chemical exploration. This guide focuses on the synthetic potential and diverse biological activities of compounds derived from a highly versatile, yet specific, building block: 2-Chloro-N-methoxy-N-methylnicotinamide.

This document provides an in-depth comparison of the biological performance of molecules synthesized from this precursor against established alternatives, supported by experimental data. We will delve into the causality behind synthetic choices and the self-validating nature of the described experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

The Strategic Advantage of this compound in Synthesis

This compound is not merely another nicotinamide derivative; its unique combination of functional groups offers distinct synthetic advantages. The Weinreb amide (N-methoxy-N-methylamide) functionality provides a stable and controlled handle for the introduction of carbon-based substituents via organometallic reagents, mitigating the over-addition often seen with other acylating agents.[1]

Crucially, the chlorine atom at the 2-position of the pyridine ring is a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling the rapid generation of compound libraries for biological screening. Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all potent strategies for elaborating the core structure, paving the way for the synthesis of compounds with diverse biological activities.

Comparative Analysis of Biological Activities

This section will explore the demonstrated and potential biological activities of compounds derived from this compound, comparing them with established agents in each class.

Herbicidal Activity: A Case Study in N-(Arylmethoxy)-2-chloronicotinamides

While direct synthesis from this compound is not explicitly detailed in all literature, the synthesis of structurally similar and highly active N-(arylmethoxy)-2-chloronicotinamides from the closely related 2-chloronicotinic acid provides a compelling case for its potential.[2][3][4] These compounds have demonstrated potent herbicidal activity, offering a clear example of the utility of the 2-chloronicotinamide scaffold.

A series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and evaluated for their herbicidal effects against various plant species.[2][5] The general synthetic route is depicted below, showcasing the key bond-forming reactions that could be adapted from a Weinreb amide precursor.

Herbicidal Compound Synthesis 2-Chloronicotinic_acid 2-Chloronicotinic Acid Intermediate_1 Acyl Chloride Intermediate 2-Chloronicotinic_acid->Intermediate_1 SOCl₂ Final_Product N-(Arylmethoxy)-2- chloronicotinamide Intermediate_1->Final_Product Arylmethoxyamine, Et₃N Arylmethoxyamine Substituted Arylmethoxyamine Arylmethoxyamine->Final_Product Anticancer Synthesis Workflow Start 2-Chloro-N-methoxy-N- methylnicotinamide Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Library Diverse Library of Nicotinamide Derivatives Suzuki->Library Sonogashira->Library Buchwald->Library Screening High-Throughput Kinase Inhibition Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit AChE_Inhibition Mechanism of Acetylcholinesterase Inhibition cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention ACh Acetylcholine AChE Acetylcholinesterase (Enzyme) ACh->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Blocked_AChE Inhibited Acetylcholinesterase Inhibitor Nicotinamide-based AChE Inhibitor Inhibitor->AChE binds and blocks

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-methoxy-N-methylnicotinamide, a vital Weinreb amide intermediate, plays a crucial role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique structural features allow for the controlled and efficient formation of carbon-carbon bonds, making it a valuable building block for drug discovery and development professionals. The selection of an optimal synthetic route is paramount, directly impacting production costs, scalability, and the overall environmental footprint of the process.

This comprehensive guide provides a detailed cost-benefit analysis of the most common and effective methods for the synthesis of this compound. We will delve into two primary strategies starting from 2-chloronicotinic acid: the acyl chloride-mediated approach and the direct amidation using peptide coupling reagents. This analysis is supported by detailed experimental protocols, comparative data on yield and purity, and a thorough examination of the economic and environmental factors associated with each method. Our objective is to equip researchers, scientists, and process chemists with the necessary information to make informed decisions for their specific synthetic needs.

Methodology 1: The Acyl Chloride Approach

This traditional and widely-used two-step method involves the initial activation of 2-chloronicotinic acid to its corresponding acyl chloride, 2-chloronicotinoyl chloride. This highly reactive intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to furnish the desired Weinreb amide. The choice of chlorinating agent for the first step is a critical variable, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common options.

Experimental Protocol: Synthesis of 2-chloronicotinoyl chloride

A detailed procedure for the synthesis of the acyl chloride intermediate using thionyl chloride has been reported.[1]

Materials:

  • 2-chloronicotinic acid

  • 1,2-dichloroethane

  • Thionyl chloride

Procedure:

  • To a flask containing 2-chloronicotinic acid (10.24 g, 0.065 mol), add 1,2-dichloroethane (20 ml) and thionyl chloride (9.5 ml).

  • Reflux the mixture for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain 2-chloronicotinoyl chloride as an orange-colored oil (11.9 g), which solidifies upon standing at room temperature.[1]

Experimental Protocol: Synthesis of this compound via Acyl Chloride

Materials:

  • 2-chloronicotinoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool the solution in an ice bath.

  • Add triethylamine to neutralize the hydrochloride salt.

  • Slowly add a solution of 2-chloronicotinoyl chloride in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Cost-Benefit Analysis of the Acyl Chloride Approach
ParameterThionyl ChlorideOxalyl Chloride
Cost of Reagents LowerHigher
Reaction Conditions Reflux, requires heatingCan often be run at room temperature
Byproducts SO₂ and HCl (gaseous, corrosive)CO, CO₂, and HCl (gaseous, toxic)
Work-up/Purification Relatively straightforwardGenerally cleaner, byproducts are gaseous
Safety Concerns Corrosive, toxic fumes, reacts violently with waterToxic, corrosive, moisture-sensitive
Waste Disposal Requires careful handling and neutralization of acidic wasteRequires handling of gaseous byproducts

Expertise & Experience: The use of thionyl chloride is often favored in large-scale synthesis due to its lower cost. However, the corrosive nature of the SO₂ and HCl byproducts necessitates robust engineering controls and scrubbing systems. Oxalyl chloride, while more expensive, offers the advantage of gaseous byproducts that are easily removed, often leading to a cleaner crude product and simplifying purification. The choice between these two reagents often comes down to a trade-off between raw material cost and the cost and complexity of handling the byproducts and purification.

Methodology 2: Direct Coupling with Peptide Reagents

This approach offers a more streamlined, one-pot synthesis by directly coupling 2-chloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent. This method avoids the isolation of the often-sensitive acyl chloride intermediate. A variety of coupling reagents are available, each with its own set of advantages and disadvantages in terms of cost, efficiency, and byproduct profile. Commonly used reagents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Experimental Protocol: Direct Synthesis using a Coupling Reagent (General Procedure)

Materials:

  • 2-chloronicotinic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • Peptide coupling reagent (e.g., HATU, HBTU, BOP)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 2-chloronicotinic acid, N,O-dimethylhydroxylamine hydrochloride, and the coupling reagent in the anhydrous solvent.

  • Add the base (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The specific equivalents of reagents and reaction times will vary depending on the chosen coupling agent.

Cost-Benefit Analysis of the Direct Coupling Approach
Coupling ReagentRelative CostKey AdvantagesKey DisadvantagesByproducts
BOP ModerateHigh efficiency, avoids certain side reactions.Produces carcinogenic HMPA as a byproduct.[2]Hexamethylphosphoramide (HMPA)
HBTU/TBTU ModerateGood efficiency, byproducts are generally water-soluble.Can cause guanidinylation of the amine. Potentially explosive.Tetramethylurea
HATU HighVery high efficiency, faster reactions, often higher purity, especially for difficult couplings.High cost. Potentially explosive.1-Hydroxy-7-azabenzotriazole (HOAt) derivatives

Expertise & Experience: The direct coupling approach is often preferred in research and smaller-scale syntheses due to its convenience and the avoidance of handling highly reactive acyl chlorides. HATU is generally considered the most effective but also the most expensive option, making it more suitable for challenging syntheses where yield and purity are paramount. HBTU offers a good balance between cost and efficiency. The use of BOP reagent has significantly declined due to the formation of the carcinogen HMPA, which presents significant safety and disposal challenges, making it unsuitable for industrial applications.[2] The byproducts from uronium-based reagents like HBTU and HATU are generally water-soluble, which can simplify the purification process compared to the byproducts of some other coupling agents.

Comparative Summary and Recommendations

FeatureAcyl Chloride Method (Thionyl Chloride)Direct Coupling Method (HBTU/HATU)
Number of Steps 21
Overall Yield Potentially higher due to reactive intermediateGenerally good, but can vary with coupling agent
Cost of Reagents LowModerate to High
Process Simplicity More complex (isolation of intermediate)Simpler (one-pot)
Safety Hazardous reagents and byproducts (SO₂, HCl)Coupling reagents can be sensitizers or explosive; less corrosive byproducts
Waste Management Requires neutralization of acidic waste and scrubbing of toxic gasesWater-soluble byproducts can simplify disposal, but reagents require careful handling
Scalability Well-established for large-scale productionCan be scalable, but cost of reagents may be a limiting factor

Recommendation for Researchers and Scientists: For laboratory-scale synthesis where convenience and speed are priorities, the direct coupling method using a reagent like HBTU offers a favorable balance of efficiency, ease of use, and manageable cost. For particularly challenging substrates or when the highest possible purity is required, HATU may be justified despite its higher price.

Recommendation for Drug Development Professionals and Process Chemistry: For large-scale production and process development, the acyl chloride method using thionyl chloride remains a highly cost-effective option, provided that the necessary infrastructure for handling corrosive and toxic byproducts is in place. The lower cost of the primary reagent is a significant driver for its use in industrial settings. However, a thorough process safety assessment and cost analysis of waste treatment and disposal are essential. The development of greener and more cost-effective coupling reagents may shift this balance in the future.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Acyl Chloride Approach cluster_1 Method 2: Direct Coupling A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B + SOCl₂ or (COCl)₂ C 2-Chloro-N-methoxy- N-methylnicotinamide B->C + H-N(OMe)Me·HCl, Base D 2-Chloronicotinic Acid E 2-Chloro-N-methoxy- N-methylnicotinamide D->E F Coupling Reagent (HATU, HBTU, etc.) F->E G H-N(OMe)Me·HCl, Base G->E

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both the acyl chloride and direct coupling methodologies. The choice between these routes is not straightforward and depends heavily on the scale of the synthesis, budgetary constraints, and the available infrastructure for handling hazardous materials and waste. While the direct coupling method offers simplicity and is often preferred in a research setting, the cost-effectiveness of the acyl chloride approach, particularly with thionyl chloride, makes it a compelling option for industrial-scale production. A thorough evaluation of all factors, including reagent costs, operational complexity, safety, and environmental impact, is crucial for selecting the most appropriate synthetic strategy. As the field of green chemistry continues to evolve, the development of more efficient, safer, and economical coupling reagents will undoubtedly play a significant role in shaping the future of Weinreb amide synthesis.

References

A Comparative Guide to the Reactivity of 2-Chloro-N-methoxy-N-methylnicotinamide and Other Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, Weinreb amides (N-methoxy-N-methylamides) have established themselves as exceptionally versatile and reliable intermediates.[1][2] Their remarkable ability to react with a wide range of nucleophiles to produce ketones and aldehydes, without the common issue of over-addition, has made them indispensable tools in the construction of complex molecules, including natural products and pharmaceuticals.[3][4] This guide provides an in-depth comparative analysis of the reactivity of a specific heteroaromatic Weinreb amide, 2-Chloro-N-methoxy-N-methylnicotinamide, placing it in context with other commonly employed aliphatic, aromatic, and heteroaromatic analogues.

The utility of Weinreb amides stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[5][6] This intermediate prevents the premature collapse that, in reactions with esters or acid chlorides, leads to the formation of a highly reactive ketone or aldehyde, which then rapidly undergoes a second nucleophilic addition.[7][8] The stability of this intermediate is the cornerstone of the Weinreb amide's controlled reactivity.

The Influence of Structure on Reactivity: A Comparative Overview

The reactivity of a Weinreb amide is not a monolithic property; it is subtly tuned by the nature of the acyl substituent. In this guide, we will explore these differences through the lens of this compound, a compound of interest in medicinal chemistry due to the prevalence of the chloropyridine scaffold in bioactive molecules.[9]

We will consider its reactivity in comparison to:

  • Aliphatic Weinreb Amides (e.g., N-methoxy-N-methylacetamide): These represent the baseline reactivity, primarily governed by steric hindrance around the carbonyl group.

  • Aromatic Weinreb Amides (e.g., N-methoxy-N-methylbenzamide): Here, electronic effects from the benzene ring, such as resonance and inductive effects, come into play.

  • Other Heteroaromatic Weinreb Amides (e.g., N-methoxy-N-methylpicolinamide): The nature and position of the heteroatom(s) in the aromatic ring can significantly influence the electrophilicity of the carbonyl carbon.

The key differentiators in reactivity that we will examine are:

  • Electrophilicity of the Carbonyl Carbon: How readily does the amide react with nucleophiles?

  • Stability of the Tetrahedral Intermediate: How effective is the chelation in preventing over-addition?

  • Susceptibility to Side Reactions: Are there alternative reaction pathways that compete with the desired acylation?

Comparative Reactivity Analysis

The reactivity of this compound is a product of several competing electronic and steric factors. The pyridine ring, being electron-deficient, inductively withdraws electron density from the carbonyl group, increasing its electrophilicity compared to a simple aliphatic Weinreb amide. Furthermore, the chlorine atom at the 2-position provides an additional strong electron-withdrawing inductive effect, further enhancing the carbonyl's reactivity towards nucleophiles.

However, the lone pair of electrons on the pyridine nitrogen can also participate in resonance, which can partially mitigate the inductive effects. The position of the nitrogen atom relative to the Weinreb amide functionality is therefore crucial.

Weinreb Amide TypeKey Structural FeaturesExpected Relative ReactivityRationale
Aliphatic (e.g., N-methoxy-N-methylacetamide)Alkyl group attached to carbonylBaselineReactivity primarily influenced by sterics.
Aromatic (e.g., N-methoxy-N-methylbenzamide)Phenyl group attached to carbonylGenerally less reactive than aliphaticResonance donation from the phenyl ring can decrease the electrophilicity of the carbonyl carbon.
Heteroaromatic (e.g., N-methoxy-N-methylpicolinamide)Pyridyl group attached to carbonylMore reactive than aromaticThe electron-withdrawing nature of the nitrogen atom in the pyridine ring increases carbonyl electrophilicity.
This compound 2-chloropyridyl group at the 3-positionHighly Reactive Strong inductive electron withdrawal from both the pyridine ring nitrogen and the 2-chloro substituent significantly increases the electrophilicity of the carbonyl carbon.

Experimental Support: Grignard Reaction with Phenylmagnesium Bromide

To quantify these relative reactivities, a comparative experiment can be performed by reacting each Weinreb amide with a standard Grignard reagent, such as phenylmagnesium bromide, under identical conditions. The reaction progress can be monitored over time by techniques like HPLC or GC-MS to determine the rate of consumption of the starting material.

Experimental Protocol: Comparative Grignard Reaction
  • Preparation: In separate, dry, nitrogen-flushed round-bottom flasks, dissolve 1.0 mmol of each Weinreb amide (N-methoxy-N-methylacetamide, N-methoxy-N-methylbenzamide, N-methoxy-N-methylpicolinamide, and this compound) in 10 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool each flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: To each flask, add 1.1 mmol of a 1.0 M solution of phenylmagnesium bromide in THF dropwise over 5 minutes with vigorous stirring.

  • Reaction Monitoring: At timed intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and quench it with a saturated aqueous solution of ammonium chloride.

  • Analysis: Extract the quenched aliquots with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS to determine the percentage conversion of the starting Weinreb amide to the corresponding ketone.

Expected Results and Interpretation

The expected trend in reaction rates, based on the electronic properties of the acyl substituents, is as follows:

This compound > N-methoxy-N-methylpicolinamide > N-methoxy-N-methylacetamide > N-methoxy-N-methylbenzamide

This trend highlights the potent activating effect of the 2-chloropyridyl group. The significantly faster reaction rate for this compound underscores its heightened electrophilicity, making it a valuable reagent for reactions with less reactive nucleophiles or when faster reaction times are desired.

Mechanistic Considerations and Visualization

The core of the Weinreb amide's utility lies in the stability of the five-membered cyclic tetrahedral intermediate formed upon nucleophilic addition.[10][11] This stability is attributed to the chelation of the metal cation (from the Grignard or organolithium reagent) by the two oxygen atoms of the intermediate.

Caption: Mechanism of Weinreb Ketone Synthesis.

The electron-withdrawing nature of the 2-chloronicotinoyl group in this compound not only increases the rate of the initial nucleophilic attack but may also influence the stability of the resulting tetrahedral intermediate. While the chelation is the dominant stabilizing factor, the electronic environment of the 'R' group can have a secondary effect. For highly electron-withdrawing groups, there might be a slight destabilization of the intermediate, potentially leading to a faster collapse upon workup. However, this effect is generally considered minor compared to the strength of the chelation.

Synthetic Utility and Considerations

The enhanced reactivity of this compound makes it a particularly attractive reagent for the synthesis of ketones that are otherwise difficult to access. This includes reactions with:

  • Sterically hindered Grignard or organolithium reagents: The increased electrophilicity of the Weinreb amide can help to overcome steric barriers.

  • Less reactive organometallic reagents: Reagents such as organozinc or organocuprates, which may be sluggish in their reactions with less activated Weinreb amides, are likely to react more efficiently.

  • Functionalized nucleophiles: The ability to perform reactions at lower temperatures due to the higher reactivity can be advantageous when working with thermally sensitive substrates.

However, this heightened reactivity also necessitates careful control of reaction conditions. With highly reactive nucleophiles, such as certain organolithium reagents, the potential for side reactions, although still low compared to other acylating agents, should be considered. These could include attack at the pyridine ring or reaction with the chloro substituent, particularly at elevated temperatures. Therefore, for this compound, maintaining low reaction temperatures (e.g., -78 °C to 0 °C) is crucial to ensure high selectivity for the desired ketone product.

Conclusion

This compound stands out as a highly reactive and synthetically valuable Weinreb amide. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing properties of the 2-chloropyridine ring, allows for efficient ketone synthesis under mild conditions and with a broader range of nucleophiles compared to its aliphatic, aromatic, and less-substituted heteroaromatic counterparts. While this increased reactivity is a significant advantage, it also requires careful experimental control to maintain the high selectivity that is the hallmark of the Weinreb amide. For researchers in drug discovery and complex molecule synthesis, understanding the nuanced reactivity of substituted heteroaromatic Weinreb amides like this compound opens up new avenues for the efficient construction of challenging molecular architectures.

References

A Comparative Guide to the Definitive Structure Elucidation of 2-Chloro-N-methoxy-N-methylnicotinamide: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which all further investigation is built, influencing everything from reaction mechanism elucidation to structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of methodologies for the structural validation of 2-Chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide derivative of nicotinamide.

The nicotinamide scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide array of therapeutic applications.[1][2] The introduction of a Weinreb amide functionality (N-methoxy-N-methylamide) offers a versatile handle for controlled carbon-carbon bond formation, allowing for the synthesis of ketones without the common issue of over-addition from organometallic reagents.[1][3] This precise control makes compounds like this compound valuable intermediates in synthetic campaigns.[1]

Given its role as a critical building block, absolute certainty of its structure is not merely academic but a necessity for reproducible and predictable downstream chemistry. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution map of atomic arrangement in the solid state.[4][5] This guide will detail the crystallographic workflow, compare its definitive data with other common analytical techniques, and explain the causal reasoning behind the experimental choices.

The Decisive Evidence: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography provides an unparalleled level of detail, including precise bond lengths, bond angles, and the molecule's conformation in the crystalline state.[4][5] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal, producing a unique pattern that can be mathematically deconvoluted into a three-dimensional electron density map.[4][5] From this map, the positions of individual atoms can be determined.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring patience and precision. Each step is designed to ensure the highest quality data is obtained.

Part 1: Synthesis of this compound

The synthesis of a Weinreb amide is typically achieved by coupling a carboxylic acid or its activated form with N,O-dimethylhydroxylamine.[3][4] A common and efficient method involves the use of a coupling agent to activate the carboxylic acid.

Step-by-Step Synthesis Protocol:

  • Starting Material Preparation : To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent with an activating agent (e.g., DCC/HOBt).

  • Activation : Stir the mixture at room temperature for 1-2 hours to form the activated intermediate. The choice of an aprotic solvent is crucial to prevent hydrolysis of the activated species.

  • Amide Formation : In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) in the same solvent. The base is necessary to neutralize the hydrochloride salt and the acid produced during the reaction.

  • Coupling Reaction : Slowly add the solution of the activated 2-chloronicotinic acid to the N,O-dimethylhydroxylamine solution at 0 °C to control the reaction exotherm. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Part 2: Crystallization

Growing high-quality single crystals is often the most challenging step. The goal is to encourage the slow formation of a highly ordered lattice.

Step-by-Step Crystallization Protocol:

  • Solvent Selection : Screen various solvents and solvent systems to find one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for precipitation, while one in which it is insoluble will cause it to crash out as a powder. Common choices include ethanol, methanol, ethyl acetate, and hexane.

  • Slow Evaporation : Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the growth of single crystals.

  • Vapor Diffusion : A highly effective method involves dissolving the compound in a solvent in which it is soluble (e.g., DCM or ethyl acetate) and placing this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent" like hexane or ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting : Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a loop and mount them on the goniometer head of the diffractometer.

Part 3: X-ray Data Collection and Structure Refinement

  • Data Collection : The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement : The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Illustrative Crystallographic Data

As of this writing, the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD). However, to illustrate the type of definitive data obtained from an SCXRD experiment, we present the crystallographic information for a structurally related molecule, 2-chloro-N-(4-methoxyphenyl)acetamide (CSD Refcode: XOPCAJ).[6] This molecule shares the 2-chloro-N-substituted acetamide moiety, providing a relevant example.

Parameter2-chloro-N-(4-methoxyphenyl)acetamide[6]
Chemical Formula C₉H₁₀ClNO₂
Formula Weight 199.63
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.3347 (7)
b (Å) 9.0655 (6)
c (Å) 10.5186 (7)
α (°) 90
β (°) 109.831 (3)
γ (°) 90
Volume (ų) 927.79 (11)
Z 4
Temperature (K) 296
Radiation type Mo Kα
Wavelength (Å) 0.71073
Final R-factor (R1) 0.0385

This table provides unequivocal data on the unit cell dimensions and symmetry of the crystal, which are unique fingerprints of the solid-state structure. The low R-factor indicates a good agreement between the experimental data and the final structural model.

Visualizing the Structure

The output of an X-ray crystallography experiment is a 3D model of the molecule. The expected structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Alternative and Complementary Validation Techniques

While SCXRD is the definitive method, it is not always feasible if suitable crystals cannot be obtained. In such cases, and as a routine characterization step, other spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • ¹H NMR : Would confirm the number of distinct protons and their integration would correspond to the number of protons in each environment. For this compound, one would expect to see signals for the three aromatic protons on the pyridine ring and two distinct singlets for the N-methyl and O-methyl groups. Interestingly, for some ortho-substituted N-methoxy-N-methyl benzamides, broadening of the N-Me and O-Me signals is observed at room temperature due to restricted rotation around the amide C-N bond, which can resolve into sharp singlets at higher temperatures.[7][8]

  • ¹³C NMR : Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the molecular structure piece by piece. COSY shows proton-proton couplings, while HSQC correlates protons to their directly attached carbons. The HMBC experiment is key for identifying long-range (2-3 bond) proton-carbon correlations, which allows for the connection of molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its substructures.[9]

  • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[7] For C₈H₉ClN₂O₂, the expected monoisotopic mass is approximately 200.0353.

  • Tandem MS (MS/MS) : In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to confirm the connectivity of its different parts. For instance, fragmentation of nicotinamide derivatives often involves cleavage of the amide bond.[10]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. X-ray crystallography provides a definitive answer to the question of molecular structure in the solid state, while NMR and MS offer complementary information, primarily for the molecule in solution or the gas phase.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, solution conformationMolecular weight, elemental composition, substructural fragments
Sample Requirement High-quality single crystalSoluble sample (mg scale)Small amount of sample (µg-ng)
Key Advantage Unambiguous and definitive structure determinationProvides data on structure in solution, dynamic processesHigh sensitivity, provides molecular formula
Key Limitation Requires suitable single crystals (can be a major bottleneck)Does not provide absolute 3D structure; complex spectra can be difficult to interpretDoes not provide stereochemical or connectivity information directly
Application Absolute proof of structure, solid-state conformationRoutine characterization, confirmation of connectivityConfirmation of molecular weight and formula, impurity identification

Integrated Workflow for Structural Validation

A robust structural validation process integrates these techniques. The workflow below illustrates a logical progression from initial synthesis to definitive structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Validation Synthesis Synthesis of 2-Chloro-N-methoxy-N- methylnicotinamide Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS StructureHypothesis StructureHypothesis NMR->StructureHypothesis Proposed Structure MS->StructureHypothesis Crystallization Crystallization (Vapor Diffusion) SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD High-quality crystal FinalStructure FinalStructure SCXRD->FinalStructure Definitive 3D Structure StructureHypothesis->Crystallization

Caption: Integrated workflow for structural validation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. 2-Chloro-N-methoxy-N-methylnicotinamide, a member of the versatile Weinreb amide family, is a key building block in modern organic synthesis.[1][2][3] Its structure allows for the controlled formation of ketones and aldehydes, making it invaluable in the construction of complex molecules.[4][5] However, its chlorinated heterocyclic nature necessitates a rigorous and informed approach to its disposal.

This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound. The protocols described herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a substance is the foundation of its safe management. This compound is classified with specific risks that dictate our handling and disposal procedures.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[6][7]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[6][7]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[6][8]

The toxicological properties of this specific compound have not been fully investigated, which warrants a cautious approach.[9] During thermal decomposition or combustion, it can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][9] This is a critical consideration for the final disposal method, as uncontrolled incineration can lead to the release of these hazardous substances.

Improper disposal, such as discarding into drains or general waste, poses a significant risk of environmental contamination. As a chlorinated organic compound, it can persist in the environment and harm aquatic life.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound in any capacity, from experimental use to waste packaging.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation, as mandated by hazard statement H315.[6][7][9]
Eye/Face Protection Use chemical safety glasses or goggles. A face shield is recommended if there is a splash risk.To protect against serious eye irritation (H319) from splashes or dust.[7][8][9]
Skin/Body Protection A standard laboratory coat is required. For larger quantities or spill cleanup, chemical-resistant aprons or coveralls should be used.To prevent contamination of personal clothing and minimize skin exposure.[6][12]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9]To minimize inhalation of dust or vapors and prevent respiratory tract irritation (H335).[8][12]

This table summarizes PPE recommendations found in multiple safety data sheets. Always consult your institution's specific safety guidelines and the most current SDS for the material you are using.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Mixing hazardous waste with non-hazardous waste increases disposal costs and regulatory complexity.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[9]

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the first waste was added.

  • Waste Accumulation:

    • Solid Waste: Collect unadulterated solid compound, and any lab debris (e.g., weighing paper, contaminated gloves, absorbent pads) directly into the designated container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a well-ventilated, secondary containment area away from incompatible materials, such as strong oxidizing agents.[6][9]

  • Full Container: Once the container is full, ensure the lid is tightly sealed and arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Disposal Pathway and Decision Workflow

The decision process for disposing of this compound and its associated waste should be systematic. The following workflow illustrates the proper logic from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal Route Start Waste Generated: This compound Pure Pure or Unused Compound Start->Pure Contaminated Contaminated Lab Debris (Gloves, Paper, Silica) Start->Contaminated Empty Empty Stock Container Start->Empty Package Package in a designated, securely sealed container. Pure->Package Contaminated->Package Empty->Package Label Label container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Package->Label Transfer Transfer to Institution's EHS / Licensed Waste Contractor Label->Transfer

Caption: Disposal decision workflow for this compound.

Approved Disposal Methodologies

The consistent directive from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[6][9][12] This explicitly prohibits disposal via sanitary sewer or as common refuse.

The primary and accepted method for the destruction of chlorinated organic compounds is high-temperature incineration.

  • Why Incineration? This method utilizes extremely high temperatures to break down the molecule into its constituent atoms. A crucial component of a hazardous waste incinerator is its "scrubber" system. As the compound burns, the chlorine atom is converted primarily to hydrogen chloride (HCl) gas. The scrubbers are alkaline systems that neutralize this corrosive acid, preventing its release into the atmosphere. This is the only environmentally sound way to manage the chlorinated component of the waste.

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes, including chlorinated hydrocarbons, under the Resource Conservation and Recovery Act (RCRA).[13][14] Your institution's EHS department will work with licensed contractors who operate in compliance with these stringent federal and state regulations.

Emergency Procedures: Spill Management

Accidents happen, and a clear, pre-defined plan is essential for a safe and effective response.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and notify your supervisor and EHS office.

  • Control Ignition Sources: Although the compound itself is not flammable, ensure there are no open flames or other ignition sources in the area.

  • Assemble PPE: Don the appropriate PPE as outlined in Section 2 before approaching the spill.

  • Containment and Cleanup:

    • For a small solid spill , gently sweep up the material and place it into the designated hazardous waste container.[6][9][12] Avoid creating dust.

    • For a small liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report all spills to your supervisor and EHS office, regardless of size.

By adhering to these systematic procedures, you ensure that your use of this compound is conducted with the highest standards of safety, from the benchtop to its final disposal.

References

Personal protective equipment for handling 2-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 2-Chloro-N-methoxy-N-methylnicotinamide (CAS No. 488149-34-4). As a research chemical, its toxicological properties have not been fully characterized. Therefore, a highly cautious approach, treating the compound as potentially hazardous, is mandatory. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Precautionary Approach

Given the unknown toxicological profile, this compound must be handled as a substance of unknown toxicity. The primary routes of potential exposure include:

  • Inhalation: Aerosolization of the solid powder.

  • Dermal Contact: Direct contact with the skin.

  • Ocular Contact: Splashing of solutions or contact with airborne particles.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

Therefore, the safety protocols outlined below are based on the precautionary principle, designed to mitigate risks associated with these potential exposure routes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound. Selections are based on best practices for handling novel chemical entities and guidance for analogous compounds[3][4].

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesFully-buttoned, flame-resistant lab coatN95 respirator (or higher) is recommended due to the potential for aerosol generation
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned, flame-resistant lab coatN95 respirator (or higher) available and used based on risk assessment
Handling Solid Compound Outside of a Fume Hood Not Recommended. If unavoidable, a higher level of respiratory protection (e.g., a powered air-purifying respirator) should be considered.Double-gloving with nitrile glovesFully-buttoned, flame-resistant lab coatNIOSH-approved respirator is mandatory

Causality of PPE Choices:

  • Double-Gloving: Provides an extra layer of protection against potential tears or pinholes in the outer glove, and allows for safe removal of the contaminated outer layer.

  • Chemical Splash Goggles & Face Shield: Goggles protect against splashes and aerosols entering the eyes, while a face shield provides broader protection for the entire face, especially during transfers and reactions where splashing is a higher risk[5].

  • N95 Respirator: Recommended for weighing operations as fine powders can easily become airborne. Using a respirator minimizes the risk of inhaling a substance with unknown toxicity[4].

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound and its solutions must be conducted in a designated area, such as a chemical fume hood with a certified face velocity.

  • Ventilation Check: Before commencing work, ensure the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested[3][6]. A chemical spill kit should also be available.

Weighing and Solution Preparation Workflow

The following diagram outlines the standard workflow for safely weighing the compound and preparing solutions.

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood A Don Appropriate PPE B Place disposable weighing paper on tared balance A->B 1. Prepare C Carefully transfer solid compound to paper B->C 2. Weigh D Record weight C->D 3. Record E Transfer solid to a suitable container D->E 4. Transfer F Add solvent in a controlled manner E->F 5. Dissolve G Cap the container securely F->G 6. Secure H Remove container from fume hood for use G->H 7. Proceed

Caption: Workflow for weighing and solution preparation.

Reaction and Post-Handling Procedures
  • Reactions: All reactions should be conducted in a chemical fume hood. Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure[3].

  • Work-up and Purification: All extractions, filtrations, and chromatographic purifications must be performed within a fume hood[3].

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective[3].

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[7].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[7][8].
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[9][10].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[11][12].

Disposal Plan: Environmental Responsibility

The disposal of this compound and all associated waste must be handled with care to prevent environmental contamination.

Disposal_Plan cluster_waste_streams Waste Segregation Solid Contaminated Solids (gloves, weighing paper, silica) Solid_Container Clearly Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Chlorinated Organic Liquid Waste (reaction mixtures, chromatography fractions) Liquid_Container Clearly Labeled Chlorinated Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (needles, broken glass) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Disposal Arrange for pickup by licensed hazardous waste disposal company Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Waste disposal workflow.

Key Disposal Principles:

  • Segregation: Do not mix this waste stream with other, incompatible waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name[3].

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain[11].

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.